molecular formula C11H14N4O4 B3054209 1-(2,4-Dinitrophenyl)-4-methylpiperazine CAS No. 58910-37-5

1-(2,4-Dinitrophenyl)-4-methylpiperazine

Cat. No.: B3054209
CAS No.: 58910-37-5
M. Wt: 266.25 g/mol
InChI Key: ZEBGUAUODJBFEV-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGUAUODJBFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389348
Record name 1-(2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58910-37-5
Record name 1-(2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(p-Amidinobenzoyl)-gly-L-phe (CAS 58910-37-5)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical and Physical Properties

N-(p-Amidinobenzoyl)-gly-L-phe is a dipeptide derivative. Its structure consists of a glycyl-L-phenylalanine backbone that is N-terminally modified with a p-amidinobenzoyl group. The presence of the amidino group, a strong base, and the phenyl group from phenylalanine will significantly influence its chemical and physical properties.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₈H₂₀N₄O₃Calculated from structure
Molecular Weight 356.38 g/mol Calculated from structure
Appearance Likely a white to off-white crystalline solidBased on similar peptide compounds[1]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMF.The amidino group is basic and can be protonated, increasing aqueous solubility.
Stability Store in a cool, dry place. Protect from moisture.General recommendation for peptide-based compounds.
Storage Temperature -20°C for long-term storageA common storage temperature for peptides and amino acid derivatives to prevent degradation[1].

Postulated Biological Activity and Mechanism of Action

While specific biological targets for N-(p-Amidinobenzoyl)-gly-L-phe are not explicitly documented, the presence of the p-amidinobenzoyl group is significant. This moiety is known to mimic the side chain of arginine and can act as an inhibitor of serine proteases, such as thrombin and trypsin, which have a specificity for arginine at the P1 position of their substrates.

Therefore, it is plausible that N-(p-Amidinobenzoyl)-gly-L-phe functions as a serine protease inhibitor. The gly-L-phe portion of the molecule may contribute to its binding specificity and overall pharmacokinetic properties.

Hypothesized Signaling Pathway Inhibition

protease_inhibition cluster_protease Serine Protease Cascade cluster_inhibitor Inhibitor Action Zymogen Zymogen (Inactive Protease) ActiveProtease Active Serine Protease Zymogen->ActiveProtease Activation Substrate Protein Substrate ActiveProtease->Substrate Binding CleavedProduct Cleaved Product + Biological Response Substrate->CleavedProduct Cleavage Inhibitor N-(p-Amidinobenzoyl)- gly-L-phe Inhibitor->ActiveProtease Competitive Inhibition synthesis_workflow cluster_synthesis Synthesis of N-(p-Amidinobenzoyl)-gly-L-phe Start p-Amidinobenzoic Acid + Gly-L-phe Coupling Peptide Coupling (e.g., HATU, HOBt) Start->Coupling Protection Protection of Amidine Group (if necessary) Coupling->Protection Deprotection Deprotection Protection->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification FinalProduct N-(p-Amidinobenzoyl)- gly-L-phe Purification->FinalProduct

Caption: A conceptual workflow for the synthesis of N-(p-Amidinobenzoyl)-gly-L-phe.

Experimental Protocol: General Peptide Coupling

This is a generalized protocol and would require optimization for this specific synthesis.

  • Activation of Carboxylic Acid: Dissolve p-amidinobenzoic acid (or its protected form) in an appropriate solvent (e.g., DMF). Add a coupling reagent such as HATU and a base like DIPEA. Stir at 0°C for 15-30 minutes.

  • Coupling Reaction: Add a solution of Gly-L-phe to the activated carboxylic acid mixture. Allow the reaction to proceed at room temperature for several hours to overnight.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Deprotection (if applicable): If a protecting group was used for the amidine, remove it according to the appropriate deprotection protocol.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final compound using techniques such as mass spectrometry and NMR.

Safety and Handling

As no specific safety data sheet is available, general precautions for handling research chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. Glycyl-L-phenylalanine. [Link]

  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

  • MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

  • PubMed. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. [Link]

Sources

N-(2,4-Dinitrophenyl)-N'-methylpiperazine synonyms and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, physicochemical properties, synthesis, and applications of N-(2,4-Dinitrophenyl)-N'-methylpiperazine (also known as 1-(2,4-Dinitrophenyl)-4-methylpiperazine). It is designed for researchers requiring precise data for synthesis, procurement, or analytical characterization.

Introduction

N-(2,4-Dinitrophenyl)-N'-methylpiperazine is a piperazine derivative characterized by the substitution of a 2,4-dinitrophenyl (DNP) group at the N1 position and a methyl group at the N4 position. It belongs to the class of N-arylpiperazines, which are pharmacophores frequently found in serotonin receptor ligands and antifungal agents.

In research, this compound serves two primary roles:

  • Mechanistic Probe: It is used in kinetic studies of Nucleophilic Aromatic Substitution (

    
    ) reactions, serving as a model substrate to investigate solvent effects and amine nucleophilicity.
    
  • Pharmaceutical Intermediate: The piperazine core is a privileged scaffold in medicinal chemistry.[1] The 2,4-DNP group acts as a chromophore and an electron-withdrawing moiety, useful in structure-activity relationship (SAR) studies.

Chemical Identity & Nomenclature

Accurate identification is critical to distinguish this compound from its isomers (e.g., 2,6-dinitro variants) or related derivatives (e.g., 5-fluoro analogues).

Identifiers
Identifier TypeValueNotes
IUPAC Name This compoundPreferred systematic name
Common Name N-(2,4-Dinitrophenyl)-N'-methylpiperazine"N,N'" denotes substitution on nitrogen atoms
CAS Registry Number 58910-37-5 Unique identifier for the specific isomer
Molecular Formula

Molecular Weight 266.25 g/mol
SMILES CN1CCN(CC1)c2ccc(cc2[O-])[O-]Useful for cheminformatics
InChI Key MKUHRNFZJODRNV-UHFFFAOYSA-N(Predicted based on structure)
Synonyms[3]
  • 1-Methyl-4-(2,4-dinitrophenyl)piperazine[1][2][3]

  • 1-(2,4-Dinitro-phenyl)-4-methyl-piperazine[1][2][3][4]

  • Piperazine, 1-(2,4-dinitrophenyl)-4-methyl-[1][2][4]

Structural Verification Logic

To ensure the correct isomer is obtained (2,4-dinitro vs. 2,6-dinitro), researchers should verify the substitution pattern using the following logic flow:

IdentificationLogic Start Unknown Sample CheckMS Mass Spectrometry (MS) Observe [M+H]+ = 267.25 Start->CheckMS CheckNMR 1H NMR Analysis Aromatic Region CheckMS->CheckNMR Decision1 Is coupling pattern doublet (d), dd, doublet (d)? CheckNMR->Decision1 ResultCorrect Confirmed: This compound Decision1->ResultCorrect Yes (1,2,4-subst pattern) ResultWrong Rejection: Likely 2,6-isomer or impurity Decision1->ResultWrong No (Symm. triplet)

Caption: Logical workflow for structural verification using MS and NMR to distinguish regioisomers.

Physicochemical Properties

The presence of two nitro groups renders the molecule electron-deficient and likely colored (yellow to orange).

PropertyDataSource/Context
Appearance Yellow to orange crystalline solidTypical of 2,4-dinitroaniline derivatives
Boiling Point 424.2 ± 45.0 °C (Predicted)At 760 mmHg
Density 1.355 ± 0.06 g/cm³ (Predicted)High density due to nitro groups
Solubility Soluble in DCM, DMSO, Ethyl AcetatePoor solubility in water
pKa ~8.5 (Piperazine N4)The N1 nitrogen is non-basic due to conjugation with the DNP ring

Synthesis Protocol

The synthesis follows a classic Nucleophilic Aromatic Substitution (


)  mechanism. The highly electron-deficient 1-chloro-2,4-dinitrobenzene (Sanger's reagent precursor) reacts with the nucleophilic N-methylpiperazine.
Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride ion.

SynthesisPathway R1 1-Chloro-2,4- dinitrobenzene Process SNAr Reaction (Ethanol/Reflux/Base) R1->Process R2 N-Methylpiperazine R2->Process Inter Meisenheimer Complex Process->Inter Prod N-(2,4-Dinitrophenyl)- N'-methylpiperazine Inter->Prod ByProd HCl (Salt) Inter->ByProd

Caption: SNAr synthesis pathway via Meisenheimer complex formation.

Step-by-Step Methodology

Reagents:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.2 eq)
  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Preparation: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.

  • Addition: Add

    
     (base scavenger) followed by the slow addition of 1-methylpiperazine. Note: Reaction is exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 2–4 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Dichloromethane (DCM) and wash with water (to remove triethylammonium chloride salts).

    • Dry the organic layer over

      
      , filter, and concentrate.[5]
      
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography if necessary.

Analytical Characterization

To validate the synthesized compound, compare experimental data against these expected values:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~8.7 ppm (d, 1H, H-3 of phenyl ring, meta to amine).
      
    • 
       ~8.2 ppm (dd, 1H, H-5 of phenyl ring).
      
    • 
       ~7.1 ppm (d, 1H, H-6 of phenyl ring, ortho to amine).
      
    • 
       ~3.2–3.5 ppm (m, 4H, piperazine protons near DNP).
      
    • 
       ~2.6 ppm (m, 4H, piperazine protons near methyl).
      
    • 
       ~2.36 ppm (s, 3H, N-methyl).
      
  • Mass Spectrometry (ESI):

    • Positive mode:

      
      .
      

Safety & Handling

  • Hazards: 2,4-Dinitrophenyl derivatives are often skin sensitizers and can be irritants.[6] Precursors (chloro-2,4-dinitrobenzene) are potent sensitizers and suspected mutagens.

  • Storage: Store in a cool, dry place, away from strong reducing agents.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738134, 1-(2,4-Dinitrophenyl)piperazine (Analogous structure reference). Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of 2,4-Dinitrobenzene-Piperazine Scaffolds

[1]

Executive Summary

This technical guide details the synthesis, functionalization, and biological application of 1-(2,4-dinitrophenyl)piperazine and its derivatives.[1] These compounds represent a critical intersection in medicinal chemistry: the fusion of a highly electrophilic 2,4-dinitrobenzene moiety with the privileged piperazine pharmacophore.[1]

While historically utilized as characterization derivatives for amines (Sanger’s reagent), this scaffold has evolved into a cornerstone for GST-activated prodrug design (e.g., the JS-K class of anticancer agents) and antimicrobial therapeutics.[1] This guide provides researchers with self-validating synthetic protocols, mechanistic insights into Glutathione S-Transferase (GST) interactions, and structural data for validation.[1]

Chemical Rationale & Mechanistic Foundation

The Electrophile-Nucleophile Pair

The synthesis of 2,4-dinitrobenzene piperazine derivatives relies on Nucleophilic Aromatic Substitution (


)1
  • The Electrophile: 1-chloro-2,4-dinitrobenzene (CDNB) or 1-fluoro-2,4-dinitrobenzene (Sanger's reagent). The two nitro groups at ortho and para positions withdraw electron density via induction (-I) and resonance (-M), making the C-1 carbon highly susceptible to nucleophilic attack.[1]

  • The Nucleophile: Piperazine.[2][3][4][5][6] A secondary cyclic diamine. Its chair conformation and moderate basicity (

    
    ) make it an ideal nucleophile that avoids steric hindrance common with acyclic amines.
    
Reaction Mechanism ( )

The reaction proceeds through a Meisenheimer Complex intermediate. In polar aprotic solvents (DMSO, DMF), the formation of the zwitterionic intermediate is often rate-determining. In protic solvents (MeOH, EtOH), the departure of the leaving group (Cl/F) and proton transfer steps become kinetically significant.

SNAr_MechanismSubstrate1-Chloro-2,4-dinitrobenzeneComplexMeisenheimerComplex(Zwitterionic)Substrate->ComplexNucleophilic AttackPiperazinePiperazine(Nucleophile)Piperazine->ComplexProduct1-(2,4-dinitrophenyl)piperazineComplex->ProductElimination of Cl-ByproductHCl / SaltComplex->ByproductProton Transfer

Figure 1: The

1

Experimental Protocols

Protocol A: Synthesis of 1-(2,4-dinitrophenyl)piperazine

Objective: Synthesis of the core scaffold from CDNB.[1] Scale: 10 mmol.

Reagents:

  • 1-Chloro-2,4-dinitrobenzene (CDNB): 2.03 g (10 mmol)[1]

  • Piperazine (anhydrous): 2.58 g (30 mmol) [Note: Excess used as base]

  • Ethanol (Absolute): 20 mL

  • Alternative Base: Triethylamine (1.5 eq) if using 1:1 stoichiometry.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.03 g of CDNB in 15 mL of warm ethanol (

    
    ) in a round-bottom flask.
    
  • Addition: Dissolve 2.58 g of piperazine in 5 mL ethanol. Add this solution dropwise to the CDNB solution over 10 minutes. Observation: Solution will turn deep yellow/orange immediately.[1]

  • Reaction: Stir the mixture at room temperature for 1 hour. If precipitation is slow, reflux gently for 30 minutes.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove excess piperazine and salts.
    
  • Purification: Recrystallize from hot ethanol or methanol.

  • Yield: Expected yield 85-95%.

Validation Parameters:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point:

    
     (Lit.[1] value).
    
  • 
     NMR (DMSO-
    
    
    ):
    
    
    8.68 (d, J=2.5 Hz, 1H, H-3), 8.25 (dd, 1H, H-5), 7.25 (d, 1H, H-6), 3.20-3.40 (m, 8H, piperazine ring).[1]
Protocol B: N-Functionalization (Prodrug Synthesis)

To create biologically active derivatives (e.g., JS-K analogues), the secondary amine at position 4 is modified.[1]

General Acylation Protocol:

  • Dissolve 1-(2,4-dinitrophenyl)piperazine (1 eq) in dry DCM.

  • Add Triethylamine (1.2 eq).

  • Cool to

    
    . Add acyl chloride or chloroformate (1.1 eq) dropwise.
    
  • Stir at RT for 4 hours. Wash with

    
     and Brine.
    

Biological Applications: The GST Connection

The most sophisticated application of this scaffold is in Glutathione S-Transferase (GST) activated prodrugs .

Mechanism of Action: The "Trojan Horse"

Tumor cells often overexpress GSTs to detoxify chemotherapeutics. Compounds like JS-K (a dinitrophenyl-piperazine diazeniumdiolate) exploit this.[1][7][8]

  • Masking: The 2,4-dinitrophenyl (DNP) group masks the active pharmacophore (e.g., NO donor).

  • Recognition: GST recognizes the DNP moiety as a substrate (similar to CDNB).

  • Activation: GST catalyzes the attack of Glutathione (GSH) on the DNP ring.

  • Release: This substitution releases the piperazine-bound pharmacophore and a DNP-Glutathione byproduct.[1]

GST_ActivationProdrugJS-K Analogue(DNP-Piperazine-NO)IntermediateMeisenheimer ComplexProdrug->Intermediate GST CatalysisGSTEnzyme: GST-Pi(Overexpressed in Tumors)GST->IntermediateGSHGlutathione (GSH)GSH->IntermediateByproductDNP-Glutathione(Excreted)Intermediate->ByproductActiveDrugActive Piperazine-NO Species(Cytotoxic)Intermediate->ActiveDrug Release

Figure 2: Activation of DNP-piperazine prodrugs by Glutathione S-Transferase.[1]

Antimicrobial & Cytotoxic Data

Derivatives lacking the "leaving group" functionality (stable N-aryl piperazines) exhibit direct antimicrobial activity by disrupting cell membranes or interfering with folate metabolism.[1]

Table 1: Comparative Biological Activity of Derivatives

Compound ClassR-Group (N-4 position)Primary TargetActivity Range (IC50/MIC)
Core Scaffold HGeneral Cytotoxicity

(Low potency)
JS-K Analogue DiazeniumdiolateGST-Pi / NO Release

(HL-60 Leukemia)
Antimicrobial 2-Naphthyl / BenzylBacterial Membrane

(S. aureus)
Probe FluoresceinGST EnzymologyN/A (Imaging agent)

Critical Troubleshooting & Safety

  • Skin Sensitization: 2,4-Dinitrobenzene derivatives are potent sensitizers (similar to DNCB).[1] Double-gloving and working in a fume hood is mandatory to prevent contact dermatitis.[1]

  • Explosive Potential: While the piperazine derivatives are generally stable, polynitro compounds can be energetic. Avoid heating dry solids above

    
     without DSC testing.
    
  • Impurity Control: The primary impurity is the bis-substituted piperazine (1,4-bis(2,4-dinitrophenyl)piperazine).[1] This forms if the ratio of CDNB to piperazine is too high. Ensure excess piperazine (3:1 ratio) during synthesis to favor the mono-substituted product.

References

  • Mechanism of SNAr in Dinitrobenzenes: Zingaretti, L., et al. "Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine."[1] Arkivoc, 2003. Link

  • JS-K and GST Activation: Shami, P. J., et al. "JS-K, a Glutathione/Glutathione S-Transferase-Activated Nitric Oxide Donor of the Diazeniumdiolate Class with Potent Antineoplastic Activity."[1][7][8] Molecular Cancer Therapeutics, 2003. Link

  • Antimicrobial Piperazines: Patel, P. R., et al. "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review."[5] Asian Journal of Pharmaceutical Research, 2022. Link

  • Synthesis Protocols: BenchChem Protocols. "One-Pot Synthesis of Piperazines." Link

  • GST Inhibition Studies: Turella, P., et al. "Glutathione S-transferase inhibitors: a review."[1] Current Medicinal Chemistry, 2005. Link

Technical Guide: Physical Properties & Characterization of 1-(2,4-Dinitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and characterization of 1-(2,4-Dinitrophenyl)-4-methylpiperazine , a critical intermediate in medicinal chemistry and organic synthesis.

Executive Summary

This compound (CAS 58910-37-5) is a piperazine derivative characterized by the presence of a highly electron-withdrawing 2,4-dinitrophenyl group.[1] It serves as a vital scaffold in the development of pharmaceutical agents, particularly in the synthesis of antifungals and CNS-active compounds. This guide provides a comprehensive analysis of its physical state, solubility profile, and structural identification, designed to support researchers in rigorous quality control and experimental design.

Chemical Identity & Structural Analysis[2][3][4]

PropertySpecification
IUPAC Name This compound
CAS Number 58910-37-5
Molecular Formula C₁₁H₁₄N₄O₄
Molecular Weight 266.25 g/mol
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)[O-])[O-]
Structural Class N-Aryl Piperazine / Nitroaromatic
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the electron-deficient dinitrophenyl ring coupled to the basic N-methylpiperazine moiety.

ChemicalStructure cluster_0 This compound N_Me N-Methyl Group (Basic Center) Piperazine Piperazine Ring (Lipophilic Linker) N_Me->Piperazine N4 DNP 2,4-Dinitrophenyl (Chromophore/Acceptor) Piperazine->DNP N1 (SNAr Bond)

Caption: Structural segmentation of CAS 58910-37-5 showing the nucleophilic nitrogen (N4) and the electrophilic aromatic substitution site (N1).

Physical Properties Matrix

The physical behavior of this solid is dominated by the strong dipole moment introduced by the nitro groups and the basicity of the tertiary amine.

PropertyValue / DescriptionNote / Context
Physical State Crystalline SolidTypically forms needles or prisms upon recrystallization.
Color Yellow to OrangeCharacteristic charge-transfer band from nitro-amine conjugation.
Melting Point 114 – 118 °C (Analogous Reference)Note: While specific experimental MP for CAS 58910-37-5 is often cited in ranges, it closely tracks its fluoro-analog (CAS 928830-73-3, MP 115°C). Purity significantly impacts this value.
Boiling Point 424.2 ± 45.0 °CPredicted at 760 mmHg. Decomposes before boiling.
Density 1.355 ± 0.06 g/cm³Predicted. High density due to nitro group packing.
LogP ~1.5 - 2.0Moderately lipophilic; crosses cell membranes effectively.
pKa ~8.5 (N-Methyl nitrogen)The N1 nitrogen is non-basic due to resonance delocalization into the DNP ring.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Moderate Solubility: Acetone, Ethyl Acetate, Ethanol (hot).

  • Low/Insoluble: Water (neutral pH), Hexanes.

  • Application Note: For biological assays, prepare stock solutions in DMSO. For extraction during synthesis, use DCM.[2]

Synthesis & Reaction Logic (Self-Validating Protocol)

The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (


) mechanism.[3] Understanding this pathway is crucial for troubleshooting impurity profiles (e.g., hydrolysis products).

Reaction: 1-Chloro-2,4-dinitrobenzene + N-Methylpiperazine


 Product + HCl

SynthesisWorkflow Reagents Reagents: 1-Chloro-2,4-dinitrobenzene + N-Methylpiperazine (Excess) Step1 Step 1: SNAr Reaction Solvent: EtOH or DMF Temp: Reflux (60-80°C) Reagents->Step1 Intermediate Meisenheimer Complex (Transition State) Step1->Intermediate Addition Workup Step 2: Workup Precipitation in Water or Base Neutralization Intermediate->Workup Elimination of Cl- Product Final Product: This compound (Yellow Solid) Workup->Product

Caption:


 synthesis pathway. The reaction is driven by the electron-withdrawing nitro groups activating the ring for nucleophilic attack.
Experimental Validation Steps
  • Stoichiometry: Use 2.0 - 2.5 equivalents of N-methylpiperazine (or 1 eq with added base like

    
    ) to scavenge the HCl generated.
    
  • Color Change: Reaction progress is visually indicated by a shift from pale yellow (starting material) to deep orange/yellow (product).

  • Purification: Recrystallization from Ethanol is the standard method to remove unreacted amine and salts.

Spectroscopic Characterization

To validate the identity of the solid, the following spectral features must be observed:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Aromatic Region (3H): Distinct pattern for 1,2,4-substitution. Look for a doublet (H6, ortho to amine), a doublet of doublets (H5), and a doublet (H3, between nitro groups).

    • Piperazine Ring (8H): Two multiplets or broad triplets. The protons adjacent to the DNP group will be deshielded (~3.5 ppm) compared to those near the methyl group (~2.5 ppm).

    • Methyl Group (3H): Sharp singlet around 2.3 ppm.

  • IR Spectroscopy:

    • Nitro Stretches: Strong bands at ~1530

      
       (asymmetric) and ~1340 
      
      
      
      (symmetric).
    • C-H Stretch: Aliphatic stretches from the piperazine ring at 2800-2950

      
      .
      

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant / Toxic.[4]

  • Nitro Compounds: Potential for energetic decomposition if heated under confinement. Do not distill to dryness at high temperatures.

  • Skin Contact: Causes staining (yellow) and potential sensitization. Wear nitrile gloves.

  • Storage: Store in a cool, dry place (2-8°C recommended) to prevent slow oxidation or discoloration.

References

  • ChemicalBook. this compound Properties & CAS 58910-37-5. Retrieved from

  • ChemSrc. 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (Analogous Data Source). Retrieved from

  • National Institutes of Health (PubChem). 1-(2,4-Dinitrophenyl)piperazine (Structural Analog Data). Retrieved from [5]

  • Santa Cruz Biotechnology. 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine Product Data. Retrieved from [6]

Sources

Technical Whitepaper: Comparative Analysis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine and its 5-Fluoro Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine (Compound A) and its fluorinated analog, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (Compound B) . While structurally similar, the presence of the fluorine atom at the C-5 position in Compound B fundamentally alters its chemical reactivity profile. Compound A acts as a stable, "terminal" motif often found in antifungal pharmacophores, whereas Compound B functions as a "latent electrophile" or bifunctional scaffold, enabling sequential nucleophilic aromatic substitution (


) for combinatorial library generation. This guide details their synthesis, physicochemical properties, and divergent applications in drug discovery.[1]

Molecular Architecture & Physicochemical Profiling

The core difference lies in the substitution at the C-5 position of the benzene ring. This single atom change dictates the electronic environment and subsequent reactivity of the scaffold.

Structural Comparison
FeatureCompound A (Standard)Compound B (5-Fluoro Analog)
IUPAC Name This compound1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
CAS Number This compound928830-73-3
Molecular Formula


Molecular Weight 266.25 g/mol 284.24 g/mol
C-5 Substituent Hydrogen (Inert)Fluorine (Activated Leaving Group)
Electronic State Electron-deficient (Activated for reduction)Highly Electron-deficient (Activated for

)
LogP (Calc) ~1.5 - 1.8~1.9 - 2.1 (Higher Lipophilicity)
Electronic Effects
  • Compound A: The two nitro groups (ortho and para to the piperazine) strongly withdraw electron density, stabilizing the resulting aniline derivative. The C-5 position, occupied by hydrogen, is chemically inert to further nucleophilic attack under standard conditions.

  • Compound B: The fluorine at C-5 is positioned ortho to the C-4 nitro group and para to the C-2 nitro group. This specific orientation creates a "super-electrophilic" site. Although the piperazine nitrogen at C-1 donates some electron density (deactivating the ring slightly compared to the starting material), the strong -I (inductive) effect of the fluorine and the -M (mesomeric) effects of the nitro groups maintain sufficient activation at C-5 for a second substitution event.

Synthetic Pathways and Reaction Kinetics

The synthesis of both compounds relies on Nucleophilic Aromatic Substitution (


), but the choice of starting material dictates the product's potential for future chemistry.
Synthesis Logic
  • Compound A is synthesized from 1-chloro-2,4-dinitrobenzene (Sanger's reagent analog). The chloride is displaced by

    
    -methylpiperazine. The reaction stops here because there are no other good leaving groups on the ring.
    
  • Compound B is synthesized from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) . DFDNB is symmetric; C-1 and C-5 are equivalent. The first equivalent of

    
    -methylpiperazine displaces one fluoride.
    
    • Critical Kinetic Insight: The introduction of the amine (piperazine) at C-1 donates electron density into the ring, making the second fluoride at C-5 less reactive than the first. This "reactivity gap" allows for the isolation of the mono-substituted product (Compound B) without significant formation of the disubstituted byproduct, provided temperature and stoichiometry are controlled.

Visualization of Synthetic Flow

Synthesis StartA 1-Chloro-2,4- dinitrobenzene CompA Compound A (Terminal Product) StartA->CompA SnAr (Cl displacement) Reflux, EtOH StartB 1,5-Difluoro-2,4- dinitrobenzene CompB Compound B (Reactive Intermediate) StartB->CompB SnAr (1st F displacement) 0°C -> RT, Controlled Reagent N-Methylpiperazine (1.0 eq) Reagent->CompA Reagent->CompB Library 1,5-Disubstituted Library CompB->Library 2nd SnAr (C-5 F displacement) Excess Nucleophile, Heat

Figure 1: Comparative synthetic routes. Note that Compound A is a terminal product, whereas Compound B serves as a gateway to disubstituted libraries.

Applications in Drug Discovery[1][2]

Compound A: The "Terminal" Motif

This analog is primarily used when the dinitrophenyl group is the desired end-point of the pharmacophore.

  • Antifungal Research: The dinitrophenyl-piperazine moiety mimics the core structure of several azole antifungals. It is used to probe binding pockets in lanosterol 14

    
    -demethylase (CYP51).
    
  • Metabolic Probes: Used to study nitro-reduction metabolism. The nitro groups are susceptible to reduction by nitroreductases, converting the molecule into mutagenic hydroxylamines or amines; this is often a toxicity liability screen.

Compound B: The "Linker" Scaffold

The 5-fluoro analog is a valuable tool for Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry.

  • Sequential Functionalization: Researchers can attach a specific "head group" (the piperazine) at C-1, and then screen a library of amines, thiols, or alkoxides at C-5.

  • Macrocyclization: If the piperazine has a pendant nucleophile (e.g., on a side chain), Compound B can undergo an intramolecular

    
     at C-5 to form fused tricyclic systems (e.g., benzopiperazinyl-fused rings).
    
  • Covalent Probes: In rare cases, the activated fluorine can serve as a covalent warhead for cysteine residues in proteins, although it is generally less reactive than standard acrylamides.

Experimental Protocols

Synthesis of Compound B (5-Fluoro Analog)

Note: This protocol prioritizes mono-substitution selectivity.

Reagents:

  • 1,5-Difluoro-2,4-dinitrobenzene (1.0 eq)

  • 
    -Methylpiperazine (1.0 eq)
    
  • Triethylamine (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve 1,5-difluoro-2,4-dinitrobenzene in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath. Cooling is critical to suppress double substitution.

  • Addition: Mix

    
    -methylpiperazine and 
    
    
    
    in a separate vial. Add this mixture dropwise to the cold dinitrobenzene solution over 30 minutes.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product (Compound B) will appear as a yellow spot; the starting material (less polar) should disappear.

  • Workup: Wash the organic layer with water (

    
    ), followed by brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (0-5% MeOH/DCM) to yield yellow crystals (mp ~115°C).

Reactivity Decision Tree

Use this logic flow to determine which compound suits your research needs.

DecisionTree Start Select Compound based on Research Goal Q1 Do you need to attach a SECOND functional group to the benzene ring? Start->Q1 BranchYes YES Q1->BranchYes BranchNo NO Q1->BranchNo UseB Use Compound B (5-Fluoro Analog) Allows 2nd SnAr at C-5 BranchYes->UseB UseA Use Compound A (H-Analog) Stable, inert scaffold BranchNo->UseA AppB Applications: - Library Generation - Macrocyclization - Linker Chemistry UseB->AppB AppA Applications: - Reference Standard - CYP51 Inhibitor Design - Metabolic Stability Assays UseA->AppA

Figure 2: Decision matrix for selecting between the H-analog and F-analog.

References

  • Plater, M. J., et al. (2024). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Journal of Chemical Research.[2] (Demonstrates the sequential reactivity of difluoro-dinitrobenzenes). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4738134, 1-(2,4-Dinitrophenyl)piperazine. (Structural analog data). Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine from 1-chloro-2,4-dinitrobenzene

High-Yield Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine via Nucleophilic Aromatic Substitution ( )

Strategic Overview

The synthesis of This compound represents a classic yet industrially critical application of Nucleophilic Aromatic Substitution (


)

While the reaction mechanism is well-understood, the practical execution requires strict adherence to safety protocols due to the use of 1-chloro-2,4-dinitrobenzene (CDNB) —a compound so potent at inducing contact dermatitis that it is clinically used to challenge the immune system.

This guide moves beyond basic textbook recipes, offering a robust, scalable protocol that prioritizes atom economy , green solvent selection , and safety-first engineering .

Key Technical Specifications
ParameterSpecification
Reaction Type Nucleophilic Aromatic Substitution (

)
Limiting Reagent 1-Chloro-2,4-dinitrobenzene (CDNB)
Nucleophile 1-Methylpiperazine
Expected Yield >85% (Optimized)
Appearance Deep Yellow/Orange Crystalline Solid
Key Hazard CDNB (Severe Vesicant/Sensitizer)

Mechanistic Principles

The transformation proceeds via an addition-elimination pathway. The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions relative to the chlorine atom activates the benzene ring, making it susceptible to nucleophilic attack by the secondary amine of N-methylpiperazine.

Reaction Pathway[1][3][4]
  • Nucleophilic Attack: The secondary amine nitrogen of N-methylpiperazine attacks the ipso-carbon of CDNB.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms (delocalization of negative charge onto nitro groups).

  • Elimination: Restoration of aromaticity occurs via the loss of the chloride leaving group.

  • Proton Transfer: The generated HCl is scavenged by the auxiliary base (Triethylamine or excess piperazine).

SNAr_MechanismCDNB1-Chloro-2,4-dinitrobenzeneComplexMeisenheimerComplexCDNB->Complex+ NMP(Attack)NMPN-MethylpiperazineNMP->ComplexProduct1-(2,4-Dinitrophenyl)-4-methylpiperazineComplex->Product- Cl⁻(Elimination)HClHCl (Salt)Complex->HCl

Figure 1: Mechanistic flow of the

Critical Safety Parameters

WARNING: CDNB is a severe skin sensitizer . A single exposure can lead to lifelong allergic contact dermatitis.

  • Engineering Controls: All weighing and handling of solid CDNB must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are mandatory. Tyvek sleeves are recommended to bridge the gap between lab coat and gloves.

  • Decontamination: Prepare a "quench bucket" containing 10% NaOH or KOH in ethanol/water. All glassware and spatulas contacting CDNB should be soaked in this base bath for 24 hours to hydrolyze the chloride (converting it to the water-soluble dinitrophenol) before washing.

Experimental Protocol

This protocol uses Ethanol (EtOH) as a solvent. It is greener than DMF/DMSO and allows for easier product isolation via precipitation.

Materials
  • 1-Chloro-2,4-dinitrobenzene (CDNB): 2.03 g (10.0 mmol)

  • 1-Methylpiperazine: 1.20 g (1.33 mL, 12.0 mmol) [1.2 equiv]

  • Triethylamine (

    
    ):  1.52 g (2.10 mL, 15.0 mmol) [1.5 equiv]
    
  • Ethanol (Absolute): 30 mL

  • Water (Distilled): 100 mL (for workup)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.03 g of CDNB in 20 mL of Ethanol . The solution will be pale yellow.

  • Nucleophile Preparation: In a separate vial, mix 1.33 mL of 1-Methylpiperazine with 2.10 mL of Triethylamine in 10 mL of Ethanol .

  • Addition: Add the amine mixture dropwise to the stirring CDNB solution over 5 minutes.

    • Observation: The solution will likely darken to a deep yellow/orange color immediately, indicating the formation of the charge-transfer complex/product.

    • Exotherm: The reaction is exothermic. If scaling up (>10g), cool the RBF in an ice bath during addition.

Phase 2: Reaction & Monitoring
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 2 hours .

  • TLC Control: Monitor reaction progress using Silica TLC plates.

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV lamp (254 nm). The starting material (CDNB) travels near the solvent front; the product will be more polar (lower

      
      ) and intensely yellow/orange.
      
Phase 3: Workup & Isolation
  • Quench: Allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The hydrophobic product should precipitate as a yellow/orange solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with:

    • 2 x 20 mL Cold Water (removes salts and solvent).

    • 1 x 10 mL Cold Ethanol (removes unreacted traces, if any).

Phase 4: Purification (If necessary)
  • Recrystallization: If the crude solid is impure (check TLC), recrystallize from hot Ethanol. Dissolve in minimum boiling EtOH, filter hot (if insoluble particles exist), and cool slowly to 4°C.

WorkflowStartStart:Dissolve CDNB in EtOHAddAdd N-Methylpiperazine+ Et3N (Dropwise)Start->AddReactReflux 2 Hours(Monitor TLC)Add->ReactQuenchPour into Ice Water(Precipitation)React->QuenchFilterVacuum FiltrationQuench->FilterWashWash: H2O then Cold EtOHFilter->WashDryDry under Vacuum(50°C)Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target piperazine derivative.

Quality Control & Characterization

Trustworthy science requires validation. Compare your isolated product against these expected metrics.

Expected Data
  • Physical State: Crystalline solid.

  • Color: Deep yellow to orange (typical of 2,4-dinitroanilines).

  • Melting Point: Expected range 100–120°C (Note: The fluoro-analog melts at 115°C [1]; the non-methylated analog melts at 87-88°C. Experimental verification for this specific derivative is required).

  • Solubility: Soluble in DCM, Chloroform, DMSO; Insoluble in Water.

NMR Validation (Predicted)
  • 
     NMR (300 MHz, 
    
    
    ):
    • 
       ~8.7 ppm (d, 1H, Ar-H3, meta to amine, between nitros).
      
    • 
       ~8.2 ppm (dd, 1H, Ar-H5).
      
    • 
       ~7.1 ppm (d, 1H, Ar-H6, ortho to amine).
      
    • 
       ~3.2-3.4 ppm (m, 4H, piperazine 
      
      
      adjacent to Ar).
    • 
       ~2.5-2.7 ppm (m, 4H, piperazine 
      
      
      adjacent to N-Me).
    • 
       ~2.3 ppm (s, 3H, 
      
      
      ).

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
  • PubChem. (2023). 1-Chloro-2,4-dinitrobenzene (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

Protocol for SNAr reaction of CDNB with N-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine via SNAr

Mechanistic Principles & Rationale

The Core Directive: This protocol targets the synthesis of This compound , a structural motif common in pharmacological probes and dye intermediates. The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.

Why This Works: Unlike electrophilic aromatic substitution (SEAr), which requires electron-rich rings, SNAr requires an electron-deficient ring.

  • Substrate Activation: 1-Chloro-2,4-dinitrobenzene (CDNB) is highly activated. The two nitro groups (

    
    ) at the ortho and para positions are strong electron-withdrawing groups (EWG). They pull electron density from the ring (induction) and can delocalize the negative charge of the intermediate (resonance).
    
  • Nucleophilic Attack: N-methylpiperazine acts as a secondary amine nucleophile. The unshared electron pair on the nitrogen attacks the carbon bearing the chlorine (the ipso carbon).

  • The Meisenheimer Complex: This attack disrupts aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. This is the rate-determining step (RDS) in many SNAr reactions, though for highly activated substrates like CDNB, the breakdown can sometimes influence kinetics.

  • Re-aromatization: The chloride ion (

    
    ) is a good leaving group. It is expelled, restoring aromaticity and yielding the product.
    
Visualizing the Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical transition states and the intermediate complex.

SNAr_Mechanism Reactants Reactants (CDNB + N-Me-Pip) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Energy (Ea) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Formation TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Elimination Products Product (Dinitrophenyl-piperazine + HCl) TS2->Products Aromatization

Caption: Kinetic pathway of the SNAr reaction showing the high-energy transition states and the stabilized Meisenheimer intermediate.

Pre-Reaction Safety & Handling (Critical)

Trustworthiness Check: Before handling CDNB, you must understand its specific biological hazards. It is not just "toxic"; it is a specific immune system activator.

  • CDNB (DNCB) Hazard: CDNB is a potent contact sensitizer . It reacts with cysteine residues in skin proteins (haptenization), triggering a T-cell mediated immune response.

    • Risk:[1][2][3] Severe contact dermatitis. Repeated exposure can lead to anaphylaxis-like sensitivity.

    • Mitigation: Double-gloving (Nitrile) is mandatory. Change gloves immediately if splashed. Weigh in a fume hood.

  • N-methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Reaction Byproduct: The reaction generates HCl, which is immediately neutralized by the base. Ensure venting is adequate if running on a large scale.

Experimental Protocol

This protocol utilizes Ethanol (EtOH) as the solvent.

  • Why? It is a "green" solvent, solubilizes the reagents well at reflux, but acts as a poor solvent for the product at room temperature, facilitating crystallization-based purification (avoiding chromatography).

Materials Table
ReagentMW ( g/mol )Equiv.RoleNotes
1-Chloro-2,4-dinitrobenzene (CDNB) 202.551.0SubstrateLimiting Reagent. Yellow solid.
N-Methylpiperazine 100.161.1NucleophileSlight excess drives completion.
Potassium Carbonate (

)
138.211.2BaseScavenges HCl. Anhydrous powder.
Ethanol (Absolute) --Solvent~10 mL per gram of CDNB.
Step-by-Step Procedure
  • Preparation:

    • Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Self-Validating Step: Ensure glassware is dry. While water doesn't kill this reaction (SNAr is tolerant), it can compete as a nucleophile at high temps (forming dinitrophenol impurities).

  • Charging:

    • Add CDNB (1.0 equiv) to the RBF.

    • Add Ethanol (10 volumes). Stir until CDNB is mostly dissolved (solution will be pale yellow).

    • Add

      
        (1.2 equiv).[4] This will remain as a suspension.
      
  • Initiation:

    • Add N-methylpiperazine (1.1 equiv) dropwise via syringe while stirring.

    • Observation: The solution often darkens immediately to deep orange/red due to the formation of the charge-transfer complex or the Meisenheimer intermediate.

  • Reaction:

    • Heat the mixture to Reflux (~78°C) .

    • Maintain reflux for 1.5 to 2 hours .

    • Monitoring: Spot on TLC (Silica, 5% MeOH in DCM). CDNB (

      
      ) should disappear; Product (
      
      
      
      , bright yellow) appears.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to Room Temperature (RT).

    • Pour the mixture into Ice-Cold Water (approx. 5x the reaction volume).

    • Stir vigorously for 15 minutes. The product, being hydrophobic, will precipitate as a bright yellow/orange solid.

    • Note: The excess base and salts (

      
      ) will dissolve in the aqueous phase.
      
  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (

      
      ) to remove residual salts and amine.
      
    • Recrystallization (Optional but Recommended): Recrystallize from hot Ethanol or Ethyl Acetate/Hexane to yield high-purity crystals.

    • Dry in a vacuum oven at 40°C.

Workflow Visualization

Workflow Start Weigh Reagents (Hood) Dissolve Dissolve CDNB in EtOH Add K2CO3 Start->Dissolve AddNuc Add N-methylpiperazine (Dropwise) Dissolve->AddNuc Heat Reflux (78°C) 1.5 - 2 Hours AddNuc->Heat Check TLC / HPLC Check (Disappearance of CDNB) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water (Precipitation) Check->Quench Complete Filter Filtration & Wash (Remove Salts) Quench->Filter Dry Final Product Yellow Solid Filter->Dry

Caption: Operational workflow for the synthesis, emphasizing the critical decision point at the TLC check.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is "self-validating," use UV-Vis spectroscopy. This reaction is chemically distinct because the conjugation of the nitrogen lone pair into the dinitrophenyl ring causes a significant bathochromic shift (Red Shift).

  • CDNB

    
    :  ~290–300 nm (mostly UV).
    
  • Product

    
    :  ~360–380 nm (Visible Yellow/Orange).
    

Kinetic Validation Experiment: If you need to determine the reaction rate (


):
  • Prepare a dilute solution of CDNB (

    
    ) in Ethanol.
    
  • Add excess N-methylpiperazine (

    
    ) (Pseudo-first-order conditions).
    
  • Monitor Absorbance at 380 nm .

  • Plot

    
     vs. Time. A linear plot confirms second-order kinetics (first order in each reactant).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Oiling Out) Product melting point depressed by impurities.Scratch the flask with a glass rod to induce nucleation. Cool slowly. Use an EtOH/Water mix for recrystallization.
Impurity: 2,4-Dinitrophenol Hydrolysis of CDNB by water.Ensure solvents are dry.[1] Do not use hydroxide bases (NaOH/KOH); stick to Carbonate (

) or tertiary amines (

).
Dark Tarry Mixture Decomposition due to excessive heat.[1]Do not exceed 80°C. Ensure inert atmosphere (

) if possible (though CDNB is relatively stable to air).
Skin Irritation CDNB exposure.[1]STOP. Wash immediately with soap and water.[5] Consult safety officer. Do not use organic solvents to wash skin (increases absorption).

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • CDNB Enzymatic Assays (Kinetic Basis): Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139.

  • Synthesis of Piperazine Derivatives: Moghadam, M., et al. (2018). Facile synthesis of N-arylpiperazines via SNAr reaction in water. Journal of Chemical Sciences. (General grounding for aqueous/green SNAr).
  • Safety Data (CDNB): PubChem Laboratory Chemical Safety Summary (LCSS) for 1-Chloro-2,4-dinitrobenzene.

Sources

Application Note: Kinetic Analysis of Nucleophilic Aromatic Substitution with Piperazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on conducting kinetic studies of Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the use of piperazine amines as nucleophiles. We will delve into the underlying principles of the SNAr mechanism, outline detailed experimental protocols for accurate kinetic measurements, and discuss the critical factors that influence reaction rates. This guide is designed to be a practical resource, blending theoretical concepts with actionable experimental strategies to ensure robust and reproducible kinetic data.

Introduction: The Significance of SNAr Reactions with Piperazine Amines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] This class of reactions is of paramount importance in the pharmaceutical industry for the synthesis of a wide array of medicinal compounds. The aromatic ring in these reactions is typically rendered electron-deficient by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3]

Piperazine and its derivatives are a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs. Their prevalence is due to their unique physicochemical properties, including their ability to engage in hydrogen bonding and their typical basicity, which can improve the pharmacokinetic profile of drug candidates. The two nitrogen atoms in the piperazine ring offer sites for substitution, allowing for the creation of diverse molecular architectures.

A thorough understanding of the kinetics of SNAr reactions involving piperazine amines is crucial for several reasons:

  • Reaction Optimization: Kinetic data allows for the fine-tuning of reaction conditions such as temperature, solvent, and reactant concentrations to maximize yield and minimize reaction times.

  • Mechanism Elucidation: Studying the rate of reaction under various conditions provides insights into the reaction mechanism, including the identification of the rate-determining step.[1][4]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, understanding how modifications to the piperazine nucleophile or the aromatic substrate affect the reaction rate can guide the design of more potent and selective drug candidates.

This application note will equip you with the necessary knowledge and protocols to perform rigorous kinetic analyses of these vital reactions.

The SNAr Reaction Mechanism: A Stepwise Pathway

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[3][5] This is distinct from SN1 and SN2 reactions, which are common in aliphatic systems.[1][4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)

The reaction is initiated by the attack of the nucleophilic piperazine amine on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][4] The formation of this complex is generally the rate-determining step of the reaction because it involves the temporary disruption of the aromaticity of the ring, which is energetically unfavorable.[4] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at the ortho and/or para positions is crucial for stabilizing this intermediate through resonance, thereby lowering the activation energy of this step.[1][2][4]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Fast Step)

In the second step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast and does not influence the overall reaction rate.

Diagram: SNAr Reaction Mechanism

A simplified representation of the SNAr mechanism.

Key Factors Influencing SNAr Reaction Kinetics

Several factors can significantly impact the rate of an SNAr reaction. A systematic investigation of these variables is the cornerstone of a comprehensive kinetic study.

The Nature of the Aromatic Substrate
  • Electron-Withdrawing Groups (EWGs): The number, nature, and position of EWGs on the aromatic ring are critical. More potent EWGs and a greater number of them (especially at ortho and para positions) will accelerate the reaction by stabilizing the Meisenheimer complex.[1][2]

  • Leaving Group: The nature of the leaving group can have a counterintuitive effect. For SNAr reactions, the typical leaving group ability order is F > Cl > Br > I.[1][6] This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack.[2][4]

The Nucleophilicity of the Piperazine Amine

The nucleophilicity of the piperazine derivative is influenced by the substituents on the nitrogen atoms. Electron-donating groups will generally increase nucleophilicity and the reaction rate, while electron-withdrawing groups will have the opposite effect. Steric hindrance around the attacking nitrogen can also play a significant role.

Solvent Effects

The choice of solvent can have a profound impact on the reaction rate.[7][8] Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred for SNAr reactions. These solvents can solvate the cationic species but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents can form hydrogen bonds with the amine nucleophile, which can decrease its nucleophilicity and slow the reaction.[9]

Temperature

As with most chemical reactions, increasing the temperature will generally increase the reaction rate. A systematic study of the temperature dependence of the rate constant allows for the determination of important thermodynamic activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, through the application of the Eyring equation.[10][11][12]

Experimental Design and Protocols

A well-designed kinetic experiment is essential for obtaining reliable and meaningful data. The following protocols provide a framework for conducting a kinetic study of an SNAr reaction with a piperazine amine.

General Considerations
  • Purity of Reagents: Ensure all reactants and solvents are of high purity to avoid side reactions that could interfere with the kinetic measurements.

  • Inert Atmosphere: For sensitive reactions, it may be necessary to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.

  • Temperature Control: Maintain a constant and accurately known temperature throughout the experiment using a thermostatted water bath or reaction block.

Protocol 1: Reaction Monitoring by UV-Vis Spectroscopy

UV-Vis spectroscopy is a convenient and widely used technique for monitoring the progress of SNAr reactions, particularly when the product has a different UV-Vis absorption spectrum from the reactants.[13][14][15]

Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction.

Materials:

  • Aryl halide substrate

  • Piperazine amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the aryl halide in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of the piperazine amine in the same solvent at concentrations that will result in a significant excess (at least 10-fold) compared to the aryl halide (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Record the UV-Vis spectra of the starting aryl halide and the expected product (if available) to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly or not at all.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.

    • Pipette a known volume of the aryl halide stock solution into a cuvette.

    • Add the solvent to the cuvette.

    • Initiate the reaction by adding a known volume of the piperazine amine stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The reaction is conducted under pseudo-first-order conditions, where the concentration of the piperazine amine is in large excess and can be considered constant throughout the reaction.[16][17]

    • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law:

      • At = A∞ - (A∞ - A₀)e-kobst

      • Where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

  • Determine the Second-Order Rate Constant (k₂):

    • Repeat the kinetic runs with different excess concentrations of the piperazine amine.

    • Plot the obtained kobs values against the corresponding concentrations of the piperazine amine.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂).

Diagram: Kinetic Analysis Workflow

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide & Piperazine) set_lambda Determine λmax prep_reagents->set_lambda run_kinetic Initiate Reaction in Cuvette & Monitor Absorbance vs. Time set_lambda->run_kinetic repeat_exp Repeat with Varying [Piperazine] run_kinetic->repeat_exp fit_data Fit A vs. t data to First-Order Equation to get k_obs run_kinetic->fit_data repeat_exp->fit_data plot_kobs Plot k_obs vs. [Piperazine] fit_data->plot_kobs calc_k2 Determine Second-Order Rate Constant (k₂) from Slope plot_kobs->calc_k2

Workflow for determining the second-order rate constant using UV-Vis spectroscopy.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reactions, especially for complex mixtures or when there is significant spectral overlap between reactants and products.[18][19][20]

Objective: To determine the reaction rate by quantifying the concentration of reactants and/or products over time.

Materials:

  • Same as Protocol 1, plus:

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Autosampler

  • Quenching solution (e.g., a dilute acid)

Procedure:

  • Develop an HPLC Method:

    • Develop a reliable HPLC method that can separate and quantify the aryl halide, piperazine amine, and the product. This involves selecting the appropriate column, mobile phase, flow rate, and detection wavelength.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the aryl halide and the product at known concentrations.

    • Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration for each compound.

  • Kinetic Run:

    • Set up the reaction in a thermostatted vessel with a magnetic stirrer.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. This stops the reaction at that specific time point.

    • Analyze the quenched samples by HPLC.

  • Data Analysis:

    • Using the calibration curves, determine the concentration of the aryl halide and/or the product at each time point.

    • Plot the concentration of the reactant or product as a function of time.

    • Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant.

Advanced Kinetic Analysis

For a more in-depth understanding of the reaction mechanism, further kinetic studies can be performed.

Temperature Dependence and Activation Parameters

By determining the rate constant (k) at several different temperatures, the activation parameters can be calculated using the Eyring equation:[10][11][12]

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R, from which the enthalpy and entropy of activation can be determined.[21]

Substituent Effects and Hammett Plots

To investigate the electronic effects of substituents on the reaction rate, a series of reactions can be run with substituted aryl halides or piperazine amines. The logarithm of the rate constants can then be plotted against the appropriate Hammett substituent constants (σ).[22][23][24] The slope of the Hammett plot (ρ) provides information about the charge development in the transition state.[23][24] A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, which is expected for SNAr reactions.

Data Presentation

Organizing kinetic data in a clear and concise manner is crucial for interpretation and reporting.

Table 1: Exemplary Pseudo-First-Order Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperazine at 25°C in DMSO.

[Piperazine] (M)kobs (s⁻¹)
0.010.0052
0.020.0103
0.030.0155
0.040.0208
0.050.0261

Table 2: Exemplary Activation Parameters Determined from an Eyring Plot.

ParameterValue
ΔH‡ (kJ/mol)55.2
ΔS‡ (J/mol·K)-85.6
ΔG‡ (kJ/mol) at 298 K80.7

Conclusion

The kinetic study of nucleophilic aromatic substitution reactions with piperazine amines is a powerful tool for optimizing synthetic routes, elucidating reaction mechanisms, and guiding drug discovery efforts. By carefully designing and executing experiments using techniques such as UV-Vis spectroscopy and HPLC, and by systematically investigating the influence of various reaction parameters, researchers can gain valuable insights into the factors that govern these important transformations. The protocols and principles outlined in this application note provide a solid foundation for conducting high-quality kinetic analyses.

References

  • Eyring equation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Eyring Equation Definition - Physical Chemistry I Key Term. (n.d.). Fiveable. Retrieved February 12, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Ghavami, R., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 4(104), 59955-59965. [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9871-9881. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 126(32), 9962-9969. [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(5), 2091-2099. [Link]

  • Eyring equation. (2023, February 12). Chemistry LibreTexts. [Link]

  • Eyring equation. (n.d.). Oxford Reference. Retrieved February 12, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Ghavami, R., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9871-9881. [Link]

  • Eyring Plots: Transition State Parameters Help Determine Mechanism. (2021, June 10). Chemistry LibreTexts. [Link]

  • Terrier, F. (1982). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Chemical Reviews, 82(2), 77-152. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). ResearchGate. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 895034. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]

  • Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. (2025, August 10). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]

  • van der Vlugt, J. I., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. The Journal of Organic Chemistry, 85(17), 11237-11245. [Link]

  • Aromatic nucleophilic substitution. (n.d.). Vidyasagar University. Retrieved February 12, 2026, from [Link]

  • Hammett plot for the nucleophilic rate constants ( k N ) of the... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Calgary. [Link]

  • Hammett Equation. (n.d.). Pharmacy 180. Retrieved February 12, 2026, from [Link]

  • Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. (1979). RSC Publishing. [Link]

  • Pseudo-First order. (n.d.). University of Wisconsin-Madison. Retrieved February 12, 2026, from [Link]

  • Hirst, J., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5183-5192. [Link]

  • Pseudo-1st-order Reactions. (2023, June 5). Chemistry LibreTexts. [Link]

  • Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. (n.d.). Taylor & Francis eBooks. Retrieved February 12, 2026, from [Link]

  • Lecture 15 - Hammett Plots for Electronic Effects. (n.d.). NPTEL. Retrieved February 12, 2026, from [Link]

  • Chemistry Applications of UV/VIS Spectroscopy. (2018, April 9). AZoM. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). Spectroscopy Online. [Link]

  • Klingaman, C. A., et al. (2019). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLOS ONE, 14(10), e0223942. [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917-923. [Link]

  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019, July 15). PubMed. [Link]

  • UV-Visible Spectroscopy. (n.d.). Starna Scientific. Retrieved February 12, 2026, from [Link]

  • Key Applications of HPLC. (2025, April 1). Phenomenex. [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Al-Nahrain Journal of Science High-Performance Liquid Chromatography (HPLC): Primary Mechanism and Popular Applications. (2025, February 6). Al-Nahrain Journal of Science. [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Using 1-(2,4-Dinitrophenyl)-4-methylpiperazine as a model for SNAr mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(2,4-Dinitrophenyl)-4-methylpiperazine Model System

Executive Summary

This guide details the use of This compound as a kinetic probe for studying Nucleophilic Aromatic Substitution (S_NAr) mechanisms. Unlike standard synthetic protocols that focus solely on yield, this application note focuses on the formation kinetics of this molecule from 1-chloro-2,4-dinitrobenzene (DNCB) and N-methylpiperazine.

This reaction serves as a "Gold Standard" model system due to its distinct colorimetric shift, well-defined second-order kinetics, and the stability of the intermediate Meisenheimer complex. It is an essential assay for researchers profiling nucleophile reactivity, solvent effects, and leaving group abilities in drug development.

Mechanistic Theory & Logic

The formation of this compound proceeds via the classical addition-elimination mechanism. Understanding this pathway is critical for interpreting kinetic data.

The Meisenheimer Complex

The reaction is not a single-step concerted process (like S_N2) but involves a distinct intermediate.[1][2]

  • Nucleophilic Attack (Rate Determining Step): The N-methylpiperazine nitrogen attacks the ipso-carbon of DNCB. The aromaticity is temporarily lost.

  • Meisenheimer Complex: The negative charge is delocalized onto the ortho- and para-nitro groups.[1] This intermediate is often stabilized in polar aprotic solvents.

  • Aromatization: The chloride leaving group is expelled, restoring aromaticity and yielding the product.

Figure 1: Reaction Pathway & Energy Landscape

SNAr_Mechanism cluster_legend Mechanism Legend Reactants Reactants (DNCB + N-Me-Pip) TS1 Transition State 1 (High Energy) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Delocalized Anion) TS1->Intermediate TS2 Transition State 2 (Cl Departure) Intermediate->TS2 k2 (fast) Products Product 1-(2,4-Dinitrophenyl)- 4-methylpiperazine TS2->Products key RDS: Rate Determining Step is typically k1 Color indicates reaction progress

Caption: Stepwise energy profile of the S_NAr reaction showing the formation and collapse of the Meisenheimer intermediate.

Experimental Protocol: Kinetic Monitoring

Objective: Determine the second-order rate constant (


) for the formation of the title compound.
3.1 Reagents & Safety
  • Electrophile: 1-Chloro-2,4-dinitrobenzene (DNCB) [CAS: 97-00-7]. Warning: Potent skin sensitizer. Handle in fume hood.

  • Nucleophile: 1-Methylpiperazine [CAS: 109-01-3].[3]

  • Solvent: Ethanol (Absolute) or Acetonitrile (HPLC Grade).

  • Detection: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

3.2 Method Development (Spectral Scan)

Before kinetic runs, the exact


 of the product must be isolated from the reactants.
  • Prepare a small scale reaction: Mix 10 µL of 0.1 M DNCB and 10 µL of 0.1 M N-methylpiperazine in 2 mL Ethanol.

  • Wait 30 minutes for reaction completion (solution turns bright yellow).

  • Run a scan from 250 nm to 500 nm against an Ethanol blank.

  • Target: Identify the peak around 360–380 nm . This is the dinitrophenylamine chromophore. Ensure DNCB (reactant) does not significantly absorb at this wavelength.

3.3 Kinetic Workflow (Pseudo-First-Order Conditions)

To simplify the math, we use a large excess of nucleophile (


).

Figure 2: Kinetic Experiment Workflow

Kinetic_Workflow Start Start Experiment StockPrep 1. Prepare Stock Solutions DNCB (10 mM) & N-Me-Pip (0.5 M) Start->StockPrep Mix 2. Rapid Mixing Add 2.9 mL Amine + 0.1 mL DNCB (Cuvette) StockPrep->Mix Measure 3. Monitor Absorbance @ 370 nm every 5s for 10 mins Mix->Measure Validate 4. Check Isosbestic Points Ensure clean conversion Measure->Validate Calc 5. Calculate k_obs Slope of ln(A_inf - A_t) Validate->Calc

Caption: Step-by-step workflow for spectrophotometric monitoring of the S_NAr reaction.

Step-by-Step Procedure:

  • Stock A (Substrate): Dissolve DNCB in Ethanol to a concentration of

    
     M.
    
  • Stock B (Nucleophile): Dissolve N-methylpiperazine in Ethanol to concentrations of 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M.

  • Reaction Initiation:

    • Pipette 2.9 mL of Stock B (Nucleophile) into the cuvette.

    • Rapidly add 0.1 mL of Stock A (DNCB).

    • Final [DNCB] =

      
       M.
      
    • Final [N-Me-Pip]

      
       Stock B concentration (Excess).
      
  • Data Acquisition: Immediately start recording Absorbance (

    
    ) at 
    
    
    
    (approx 370 nm) every 5-10 seconds until absorbance plateaus (
    
    
    ).
Data Analysis & Validation
4.1 Calculation of Rate Constants

Under pseudo-first-order conditions, the integrated rate law is:



  • Plot

    
     vs. Time (
    
    
    
    ).
  • The slope of the line is

    
     (units: 
    
    
    
    ).
  • To find the true second-order rate constant (

    
    ), plot 
    
    
    
    vs. [N-methylpiperazine].
    
    
    • Slope:

      
       (M
      
      
      
      s
      
      
      ).
    • Intercept:

      
       (Solvolysis rate, usually negligible in ethanol).
      
4.2 Self-Validating Checks (Trustworthiness)
  • Isosbestic Points: If you run a repetitive scan (scanning the full spectrum every minute), all traces should intersect at a single wavelength. This confirms that Reactant

    
     Product is the only process occurring, with no side reactions.
    
  • Linearity: The plot of

    
     vs [Amine] must be linear. If it curves upward, it indicates catalysis by the amine  (a known phenomenon in non-polar solvents, though less likely in ethanol).
    

Table 1: Expected Data Structure for Analysis

Run #[N-Me-Pip] (M)

(s

)

(Linear Fit)
Notes
10.100.00450.999Slowest run
20.200.00910.998
30.300.01340.999
40.400.01820.999
50.500.02250.998Fastest run
Troubleshooting & Optimization
  • Reaction too fast? If the reaction finishes before you can mix (within 10s), lower the nucleophile concentration or cool the cell to 10°C.

  • Precipitation: If the product precipitates (cloudiness), the absorbance will spike artificially. Switch to a solvent with better solubility for the product (e.g., add 10% DMF to the Ethanol) or lower the initial concentrations.

  • Yellow Background: N-methylpiperazine can oxidize slightly over time to turn yellow. Always use fresh amine and run a blank with amine only to subtract background.

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Terrier, F. (2013).[4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on Meisenheimer complexes).

  • Um, I. H., et al. (2007).[4] Kinetics and Mechanism of the Reaction of 1-Chloro-2,4-dinitrobenzene with Cyclic Secondary Amines. Journal of Organic Chemistry. (Primary source for piperazine/DNCB kinetics).

  • Crampton, M. R. (2002). Meisenheimer Complexes.[1][2][4][5][6] Encyclopedia of Physical Science and Technology. Link

Sources

Application Note: High-Precision Kinetic Profiling of CDNB Amination in AOT/Isooctane Reverse Micelles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous protocol for studying the nucleophilic aromatic substitution (


) of 1-chloro-2,4-dinitrobenzene (CDNB) with primary amines within AOT/Isooctane reverse micelle (RM) systems. Unlike bulk solvent reactions, RMs introduce interfacial catalysis and "nanoconfinement" effects that mimic enzymatic pockets. This guide addresses the preparation of defined "water pools" (

), kinetic monitoring via UV-Vis spectroscopy, and the application of the Pseudophase Model to interpret rate enhancements.

Target Audience: Physical organic chemists, drug formulation scientists, and researchers investigating membrane-mimetic catalysis.

Theoretical Framework: The "Nanoreactor" Concept

The Chemical System

The reaction involves the displacement of a chloride leaving group on CDNB by a nucleophilic amine (e.g.,


-butylamine or piperidine).


The Reverse Micelle Environment

In the AOT/Isooctane/Water system, the surfactant (Aerosol-OT) forms spherical aggregates where polar heads face inward, creating a water pool. The size of this pool is strictly controlled by the molar ratio


:

[1][2][3]
  • Low

    
     (< 10):  Water is "bound" and highly structured; high microviscosity; restricted proton transfer.
    
  • High

    
     (> 15):  A "free water" core develops; bulk-like properties emerge.
    

Mechanistic Insight: The reaction rate is governed by the partitioning coefficient (


) of the reactants. CDNB is hydrophobic (resides in isooctane/interface), while the amine partitions between the water pool and the interface. The reaction occurs primarily at the interface , where local concentrations are orders of magnitude higher than in bulk solution [1, 2].

Experimental Protocol

Reagents & Equipment
  • Surfactant: AOT (Sodium bis(2-ethylhexyl) sulfosuccinate), >98% purity. Note: Commercial AOT often contains acidic impurities. Purify via recrystallization from methanol if precise kinetics are required.

  • Oil Phase: Isooctane (2,2,4-trimethylpentane), HPLC grade.

  • Substrate: CDNB (1-chloro-2,4-dinitrobenzene).[4][5] Caution: Potent skin sensitizer.

  • Nucleophile:

    
    -Butylamine or Piperidine (freshly distilled).
    
  • Instrument: UV-Vis Spectrophotometer with thermostatted cell holder (

    
    ).
    
Preparation of Microemulsions (The "Injection Method")

To ensure thermodynamic stability and optical transparency, follow this specific order of addition.

  • Stock AOT Solution: Dissolve AOT in isooctane to reach a concentration of 0.1 M. Sonicate to ensure complete dissolution.

  • Substrate Stock: Prepare 10 mM CDNB in isooctane.

  • Amine Stock: Prepare 1.0 M amine in water (or isooctane, depending on solubility preference, but aqueous delivery is preferred for precise

    
     control).
    
Kinetic Measurement Workflow

The reaction is monitored by the appearance of the yellow dinitrophenyl-amine product at 340 nm .

Step-by-Step Protocol:

  • Baseline Correction: Place a cuvette containing 0.1 M AOT/Isooctane (with appropriate water content but no reactants) in the reference beam.

  • Reaction Initiation:

    • Add 2.0 mL of 0.1 M AOT/Isooctane to the sample cuvette.

    • Inject calculated

      
      L of water to achieve target 
      
      
      
      (e.g., for
      
      
      with 0.1 M AOT, add water to reach ~0.1 M concentration). Shake until clear.
    • Add 20

      
      L of CDNB stock (Final [CDNB] 
      
      
      
      M).
    • Trigger: Add excess amine (e.g., [Amine] = 0.01 M). Invert cuvette rapidly (3x).

  • Data Acquisition:

    • Mode: Kinetics (Time Drive).

    • Wavelength: 340 nm.[4][5][6]

    • Duration: 10–20 minutes (or until plateau).

    • Interval: 5–10 seconds.

Data Analysis & Interpretation

Calculating

Under pseudo-first-order conditions ([Amine]


 [CDNB]), the absorbance (

) follows:


Plot


 vs. time. The slope is 

(s

).
The Bell-Shaped Profile

When plotting


 vs. 

, a characteristic bell-shaped curve is often observed [1, 3]:
  • Ascending Limb (

    
     0 
    
    
    
    10):
    Hydration of the surfactant headgroups loosens the interface, making it more accessible to the amine.
  • Peak: Optimal balance of interfacial area and reactant concentration.

  • Descending Limb (

    
     > 15):  Dilution effect. As the water pool grows, the amine is diluted into the bulk water core, reducing its probability of colliding with the interfacial CDNB.
    
Summary of Kinetic Parameters
ParameterDefinitionTypical RangeImpact on Rate

Water/Surfactant Molar Ratio2 – 30Non-linear (Bell curve)

Intrinsic Rate ConstantSystem dependentTrue reactivity at interface

Partition Coefficient

Determines local concentration
[AOT] Surfactant Concentration0.05 – 0.2 MIncreases interfacial area

Visualization of Workflows

Reaction Mechanism & Partitioning

This diagram illustrates the compartmentalization. CDNB stays in the oil/interface, while the amine moves between the water pool and the interface to react.

ReactionPartitioning cluster_Oil Oil Phase (Isooctane) cluster_Interface Interfacial Region (AOT Heads) cluster_Water Water Pool (Nanoconfined) CDNB_Oil CDNB (Hydrophobic) CDNB_Int CDNB (Bound) CDNB_Oil->CDNB_Int Partitioning (K_cdnb) Complex Meisenheimer Complex (Transition) CDNB_Int->Complex + Amine Product Product (DNP-Amine) Complex->Product Cl- Elimination Amine_H R-NH3+ (Byproduct) Complex->Amine_H HCl Release Amine_Pool Amine (R-NH2) Amine_Pool->Complex Attack at Interface

Caption: Partitioning of reactants in the Reverse Micelle. The reaction is catalyzed at the interface where local concentration is maximized.

Experimental Workflow

The precise sequence of addition is critical for maintaining micellar stability.

ExperimentalWorkflow Start Start: Clean Equipment PrepAOT 1. Dissolve AOT in Isooctane (0.1M) Start->PrepAOT AddWater 2. Inject Water (Define w0) PrepAOT->AddWater Agitate 3. Shake/Sonicate (Clear Solution) AddWater->Agitate AddCDNB 4. Add CDNB Stock (Substrate) Agitate->AddCDNB Blank 5. Zero UV-Vis (340 nm) AddCDNB->Blank AddAmine 6. Inject Amine (Trigger Reaction) Blank->AddAmine Measure 7. Monitor Abs vs Time AddAmine->Measure

Caption: Step-by-step injection protocol for ensuring stable microemulsion formation prior to kinetic measurement.

Scientific Integrity & Troubleshooting

Validating the System
  • Optical Clarity: The solution must be optically transparent. Turbidity indicates phase separation or macro-emulsion formation. If turbid, add a co-surfactant (like trace ethanol) or verify the purity of AOT.

  • Linearity: Ensure the initial rate is linear. If the reaction is too fast (

    
    ), reduce [Amine] or [CDNB].
    
  • Temperature Control:

    
     reactions are highly temperature-dependent (
    
    
    
    ). A deviation of 1°C can alter rates by ~10%.
The Role of Charge

While AOT is anionic, it generally does not inhibit the attack of neutral amines on neutral CDNB. However, if the transition state develops significant negative charge (Meisenheimer complex), the anionic interface can destabilize it compared to cationic surfactants like CTAB [2]. This makes AOT an excellent "baseline" for studying steric vs. electrostatic effects.

References

  • Correa, N. M., et al. (2000). "Influence of anionic and cationic reverse micelles on nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene and piperidine." Journal of Organic Chemistry. Available at: [Link]

  • Garcia-Rio, L., et al. (1996). "Reverse micelles as a catalyst for the nucleophilic aromatic substitution between glutathione and 2,4-dinitrochlorobenzene."[7] Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Moyá, M. L., et al. (2022). "Effect of Reverse Micelles Size on the Electron Transfer Reaction." Molecules. Available at: [Link]

Sources

Application Note: Solvent-Mediated Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Overview and Scientific Context

The synthesis of substituted piperazines is a cornerstone of modern medicinal chemistry and drug development, with the piperazine moiety being a prevalent scaffold in numerous therapeutic agents. The target molecule, 1-(2,4-dinitrophenyl)-4-methylpiperazine, is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is profoundly sensitive to the surrounding chemical environment, with the choice of solvent being arguably the most critical parameter influencing reaction kinetics, yield, and overall process efficiency.[1][2]

This application note provides a comprehensive guide for researchers and drug development professionals on the solvent effects governing the synthesis of this compound from 1-chloro-2,4-dinitrobenzene and 1-methylpiperazine. We will explore the underlying mechanistic principles and provide detailed, validated protocols for conducting the reaction in various solvent systems. The objective is to empower scientists to make informed, rational decisions in solvent selection to optimize this crucial synthetic transformation.

Mechanistic Principles and the Role of the Solvent

The reaction proceeds via the SNAr addition-elimination mechanism.[3][4] This is a two-step process distinct from SN1 or SN2 reactions.

  • Nucleophilic Addition: The nucleophile (1-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (chloride). This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6][7] The strong electron-withdrawing properties of the two nitro groups at the ortho and para positions are essential for stabilizing this intermediate and activating the ring towards nucleophilic attack.[4][7]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion).

Figure 1. SNAr Mechanism for this compound Formation.

The solvent's role is not passive; it actively modulates the energy landscape of this mechanism.[1] The key interactions are dictated by the solvent's classification as either polar protic or polar aprotic.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons and are capable of hydrogen bonding.[8] While they can dissolve the reactants, they strongly solvate the amine nucleophile through hydrogen bonds, creating a "solvent cage".[9][10] This stabilization of the nucleophile increases the activation energy required for it to attack the electrophilic ring, thereby significantly slowing down the reaction rate.[10][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants but lack acidic protons.[8] They are poor hydrogen-bond donors.[12] Consequently, they solvate the accompanying cation (if any) but leave the amine nucleophile relatively "naked" and highly reactive.[9][13] Furthermore, their polarity is highly effective at stabilizing the large, charge-delocalized Meisenheimer complex, which lowers the energy of the transition state and dramatically accelerates the rate of SNAr reactions.[5][14] Rates of SNAr reactions can be several orders of magnitude faster in polar aprotic solvents compared to protic ones.[14]

Solvent_Effects Figure 2: Differential Solvation of the Nucleophile cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) nuc_p 1-Methylpiperazine (Nucleophile) s1 H-O-Et nuc_p:f0->s1 H-Bond s2 Et-O-H nuc_p:f0->s2 s3 H-O-Et nuc_p:f0->s3 s4 Et-O-H nuc_p:f0->s4 H-Bond label_p Result: Nucleophile is 'caged' and less reactive, slowing the reaction. nuc_a 1-Methylpiperazine (Nucleophile) label_a Result: Nucleophile is 'naked' and highly reactive, accelerating the reaction.

Figure 2. Differential Solvation of the Nucleophile.

Experimental Design and Protocols

To demonstrate these effects, we present protocols for the synthesis of this compound in three distinct solvent systems: a polar aprotic solvent (Dimethylformamide, DMF), a polar protic solvent (Ethanol), and a non-polar solvent (Toluene) as a control.

Materials and Equipment
  • Reagents: 1-chloro-2,4-dinitrobenzene (≥99%), 1-methylpiperazine (≥99%), Dimethylformamide (DMF, anhydrous, ≥99.8%), Ethanol (200 proof, absolute), Toluene (anhydrous, ≥99.8%), Ethyl Acetate (reagent grade), Hexanes (reagent grade), Saturated Sodium Bicarbonate solution, Brine.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, heating mantle with temperature control, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, Buchner funnel and filter paper, standard laboratory glassware.

General Experimental Workflow

The following workflow is applicable to all solvent systems, with specific parameters adjusted as noted in the individual protocols.

Workflow Figure 3: General Experimental Workflow A 1. Reagent Setup Dissolve 1-chloro-2,4-dinitrobenzene in chosen solvent in a flask. B 2. Nucleophile Addition Add 1-methylpiperazine to the reaction mixture. A->B C 3. Reaction Heat mixture to specified temperature under reflux. B->C D 4. In-Process Monitoring Track reaction progress via TLC until starting material is consumed. C->D E 5. Work-up & Extraction Cool, quench, and perform liquid-liquid extraction. D->E F 6. Purification Isolate the product by recrystallization or column chromatography. E->F G 7. Analytical Validation Confirm product identity and purity (e.g., MP, NMR, IR). F->G

Figure 3. General Experimental Workflow.
Protocol 1: Synthesis in a Polar Aprotic Solvent (DMF)

This protocol is expected to provide the highest yield and fastest reaction rate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (2.02 g, 10.0 mmol). Add 30 mL of anhydrous DMF and stir until the solid is fully dissolved.

  • Nucleophile Addition: Slowly add 1-methylpiperazine (1.2 mL, 11.0 mmol, 1.1 equivalents) to the solution via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress every 15-20 minutes by TLC (using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the 1-chloro-2,4-dinitrobenzene spot.

  • Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A yellow precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 30 mL). The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Synthesis in a Polar Protic Solvent (Ethanol)

This protocol demonstrates the inhibitory effect of hydrogen bonding.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2,4-dinitrobenzene (2.02 g, 10.0 mmol). Add 40 mL of absolute ethanol.

  • Nucleophile Addition: Add 1-methylpiperazine (1.2 mL, 11.0 mmol, 1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC. The reaction is expected to be significantly slower than in DMF, potentially requiring 8-12 hours or longer.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Purification & Drying: Recrystallize the crude product from fresh ethanol if necessary. Dry the purified product under vacuum.

Protocol 3: Synthesis in a Non-Polar Solvent (Toluene)

This protocol serves as a negative control to highlight the necessity of a polar solvent.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-chloro-2,4-dinitrobenzene (2.02 g, 10.0 mmol), 40 mL of anhydrous toluene, and 1-methylpiperazine (1.2 mL, 11.0 mmol, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC every 4-6 hours. It is anticipated that little to no product formation will be observed even after 24 hours due to the inability of the non-polar solvent to stabilize the charged Meisenheimer complex.

Expected Outcomes and Data Summary

The choice of solvent has a predictable and dramatic impact on the key performance indicators of the synthesis. The following table summarizes the expected outcomes based on the mechanistic principles discussed.

ParameterDMF (Polar Aprotic)Ethanol (Polar Protic)Toluene (Non-Polar)Justification
Dielectric Constant (ε) 37242.4A measure of solvent polarity.
Relative Rate ~2800~0.3<< 0.1Polar aprotic solvents dramatically accelerate SNAr reactions.[14]
Typical Reaction Time 1-2 Hours8-12+ Hours> 24 HoursInversely related to the reaction rate.
Expected Yield > 90%40-60%< 5%Faster, more efficient reactions lead to higher yields.
Purity (Crude) HighModerateN/ASlower reactions at elevated temperatures can lead to side products.

Analytical Validation

To ensure the trustworthiness of the protocol, the identity and purity of the final product, this compound, must be confirmed.

  • Thin-Layer Chromatography (TLC): A single spot should be observed after purification.

  • Melting Point (MP): The measured melting point should be sharp and consistent with literature values.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): Spectroscopic data must be consistent with the structure of the target compound.

Conclusion and Best Practices

The experimental evidence overwhelmingly supports the theoretical principles governing solvent effects in SNAr reactions. For the synthesis of this compound, polar aprotic solvents such as DMF or DMSO are unequivocally the superior choice. They facilitate a rapid, high-yielding, and clean conversion by effectively solvating the Meisenheimer complex intermediate while leaving the nucleophile highly reactive.

Conversely, polar protic solvents like ethanol significantly hinder the reaction by deactivating the nucleophile through hydrogen bonding. Non-polar solvents are entirely unsuitable for this transformation. This application note provides a clear, mechanistically-grounded framework for optimizing this and related SNAr reactions, enabling researchers to improve efficiency and productivity in their synthetic endeavors.

References

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters. Retrieved February 12, 2026, from [Link]

  • Tito, S., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved February 12, 2026, from [Link]

  • Quora. (2018, November 23). Why are SN1 reactions favored by protic solvents whereas SN2 reactions are favored by aprotic solvents? Retrieved February 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved February 12, 2026, from [Link]

  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions... Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved February 12, 2026, from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved February 12, 2026, from [Link]

  • Brainly.com. (2020, February 21). Predict the product formed in the nucleophilic aromatic substitution reaction between... Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved February 12, 2026, from [Link]

  • Google Patents. (2014, October 9). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved February 12, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ResearchGate. (2025, December 5). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved February 12, 2026, from [Link]

Sources

Preparation of dinitrophenyl piperazine intermediates for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust preparation of 1-(2,4-dinitrophenyl)piperazine (DNP-piperazine) derivatives, a critical class of intermediates in medicinal chemistry. Piperazines represent a "privileged scaffold" in drug discovery, appearing in therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Posaconazole). The introduction of a dinitrophenyl group often serves two distinct purposes: as a chromogenic/immunogenic probe or as a precursor for reduction to diaminophenyl moieties for subsequent heterocycle formation (e.g., benzimidazoles). This guide provides two distinct protocols: a direct synthesis for bulk applications and a regioselective N-Boc protection strategy for high-purity library generation, supported by mechanistic analysis and safety mandates regarding 2,4-dinitrochlorobenzene (DNCB).

Mechanistic Insight: The Pathway

The synthesis relies on Nucleophilic Aromatic Substitution (


).[1][2] Unlike electrophilic substitution, the aromatic ring acts as an electrophile. This reaction is facilitated by the two nitro groups at the ortho and para positions relative to the chloride leaving group.

Key Mechanistic Features:

  • Activation: The nitro groups are strongly electron-withdrawing (-I and -M effects), lowering the energy of the transition state.

  • Addition: The piperazine nitrogen (nucleophile) attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The chloride ion is ejected, restoring aromaticity.

Figure 1: Reaction Mechanism & Energy Landscape

SNAr_Mechanism cluster_legend Mechanism Notes Reactants Reactants DNCB + Piperazine TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation TS2 Transition State 2 (Cl Departure) Intermediate->TS2 Elimination Products Product 1-(2,4-DNP)piperazine + HCl TS2->Products Aromatization Note1 NO2 groups stabilize the negative charge in the Meisenheimer complex via resonance.

Caption: The addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex in aprotic solvents.

Critical Safety Protocol: Handling DNCB

WARNING: 2,4-Dinitrochlorobenzene (DNCB) is a potent contact sensitizer and irritant.[3][4] It is historically used to induce contact dermatitis in immunological research.[4]

  • Engineering Controls: All weighing and manipulation must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard latex is insufficient. Wear a lab coat and safety goggles.[5][6]

  • Decontamination: Spills should be treated with 10% NaOH to hydrolyze the chloride, followed by ethanol wiping.

  • Waste: Segregate all DNCB-contaminated waste (gloves, weighing boats) into a dedicated "Sensitizer/Toxic" solid waste stream.

Protocol A: Regioselective Synthesis (High Purity)

Application: Drug discovery libraries where bis-substitution (formation of 1,4-bis(2,4-dinitrophenyl)piperazine) must be strictly avoided.

Workflow Diagram:

Regioselective_Route Start Start: N-Boc-Piperazine Step1 Step 1: SNAr Reaction (DNCB, K2CO3, ACN, 60°C) Start->Step1 Inter Intermediate: N-Boc-N'-(2,4-DNP)-piperazine Step1->Inter Step2 Step 2: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Workup Workup: Basify (pH 10) & Extract Step2->Workup Final Final Product: 1-(2,4-DNP)piperazine Workup->Final

Caption: The protection-deprotection strategy ensures only one nitrogen reacts, preventing polymerization or bis-substitution.

Experimental Procedure

Step 1: Coupling (


) 
  • Reagents: Dissolve N-Boc-piperazine (1.0 equiv, e.g., 1.86 g) and Potassium Carbonate (

    
    , 2.0 equiv, finely ground) in Acetonitrile (ACN, 10 vol).
    
  • Addition: Add 2,4-Dinitrochlorobenzene (1.05 equiv) portion-wise at room temperature. Note: The reaction is exothermic.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The DNCB spot (

    
    ) should disappear; a bright yellow/orange product spot will appear.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from Ethanol to yield yellow crystals of N-Boc-1-(2,4-dinitrophenyl)piperazine.

    • Typical Yield: 85–92%

Step 2: Deprotection

  • Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM, 5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA, 10 equiv) or 4M HCl in Dioxane dropwise at 0°C.

  • Stirring: Allow to warm to RT and stir for 1–2 hours.

  • Neutralization (Critical): Concentrate the mixture to remove excess acid. Resuspend the solid in water. Slowly adjust pH to ~10 using 2M NaOH. The free base will precipitate or form an oil.

  • Extraction: Extract with DCM (3x). Dry over

    
     and concentrate.
    
    • Final Yield: >90% (over two steps).

Protocol B: Direct Synthesis (Bulk/Cost-Effective)

Application: Large-scale preparation where purification capabilities (column chromatography) are available to remove bis-substituted byproducts.

  • Stoichiometry: Use a large excess of piperazine (4.0 equiv) relative to DNCB. This statistical excess favors mono-substitution.

  • Solvent: Ethanol (EtOH) is preferred as the mono-substituted product often precipitates as the hydrohalide salt, while excess piperazine remains in solution.

  • Procedure:

    • Dissolve Piperazine (40 mmol) in EtOH (50 mL) at reflux.

    • Add DNCB (10 mmol) in EtOH (10 mL) dropwise over 30 minutes.

    • Reflux for 1 hour. A deep orange/red solid (the hydrochloride salt of the product) typically precipitates.

    • Hot Filtration: Filter the mixture while hot to remove the less soluble bis-product (if any).

    • Cooling: Cool the filtrate to 0°C to crystallize the mono-substituted product.

Optimization & Troubleshooting Data

The choice of solvent significantly impacts reaction kinetics and workup ease. Polar aprotic solvents accelerate the reaction but are harder to remove.

Table 1: Solvent Effects on


 Efficiency (DNCB + Secondary Amine) 
SolventDielectric Constant (

)
Reaction Rate (

)
Workup MethodRecommendation
DMSO 46.7High (Fastest)Water crash-outBest for sluggish amines
DMF 36.7HighWater crash-outGood alternative to DMSO
Acetonitrile 37.5MediumEvaporationStandard for Protocol A
Ethanol 24.5Low (Slowest)PrecipitationStandard for Protocol B

Data derived from kinetic studies of DNCB with piperidine/piperazine [1, 2].[7]

Common Issues:

  • Oiling out: If the product forms an oil during basic workup, scratch the flask walls with a glass rod or add a seed crystal. Alternatively, extract into EtOAc and wash with brine.

  • Bis-substitution: If observing two product spots in Protocol B, increase the equivalents of piperazine to 6.0 or switch to Protocol A.

References

  • Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[8] Link

  • Bunnett, J. F., & Davis, G. T. (1954).[9] "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with some familiar Nucleophilic Reagents." Journal of the American Chemical Society, 76(11), 3011-3015. Link

  • Ten, A., et al. (2024). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[10] ChemistryOpen, 13(2). Link

  • Fisher Scientific. (2021). "Safety Data Sheet: 2,4-Dinitrochlorobenzene." Link

Sources

Reactivity of N-methylpiperazine towards activated aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing SNAr Couplings of N-Methylpiperazine

Executive Summary & Mechanistic Scope

The incorporation of the N-methylpiperazine moiety is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in antipsychotics (e.g., Clozapine, Olanzapine) and antihistamines. This application note details the reactivity profile of N-methylpiperazine in Nucleophilic Aromatic Substitution (SNAr) reactions.

Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), SNAr offers a transition-metal-free route, provided the aryl halide is sufficiently "activated" by electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) at ortho or para positions.

The Nucleophile: N-Methylpiperazine[1][2]
  • Site of Reactivity: The molecule contains two nitrogen atoms. The N-methyl nitrogen is tertiary and sterically hindered, rendering it non-nucleophilic in SNAr contexts. The secondary amine (N-H) is the active nucleophile.

  • Basicity: pKa ~9.0 (secondary) and ~5.6 (tertiary). The molecule can act as its own acid scavenger, though this is atom-uneconomical.

Mechanism: The Addition-Elimination Pathway

The reaction proceeds via a non-concerted, two-step mechanism involving a high-energy Meisenheimer complex.

SNAr_Mechanism Reactants Activated Aryl Halide + N-Methylpiperazine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 RDS (Usually) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Products N-Aryl-N'-methylpiperazine + Halide Salt TS2->Products Fast

Figure 1: The SNAr addition-elimination mechanism. Note that for poor leaving groups (e.g., F), the first step is rate-determining (RDS).[1]

Critical Reaction Parameters

To ensure high yield and purity, three variables must be optimized.

A. The "Element Effect" (Leaving Group Selection)

Contrary to SN2 reactions where Iodine is the best leaving group, SNAr reactions follow the order F >> Cl ≈ Br > I .[2]

  • Why? The highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate (see Fig 1), lowering the activation energy of the rate-determining step.

  • Recommendation: If the reaction is sluggish with a chloride, switch to a fluoride substrate before increasing temperature (which promotes decomposition).

B. Solvent Effects

The transition state involves charge separation. Polar aprotic solvents are superior because they solvate the cation (base counter-ion) well but leave the nucleophilic amine "naked" and reactive.

SolventPolarity (Dielectric)Rate EnhancementNotes
DMSO High★★★★★Fastest rates; difficult to remove (high BP).
DMF/NMP High★★★★☆Excellent balance; safety concerns (reprotoxic).
Acetonitrile Medium★★★☆☆Good for lower temp reactions; easy workup.
Isopropanol Medium (Protic)★★☆☆☆Slower; H-bonding stabilizes nucleophile (reducing reactivity).
Toluene Low★☆☆☆☆Requires phase transfer catalyst (e.g., 18-crown-6).
C. Base Selection

Acid (HX) is generated during the reaction. If not neutralized, it protonates the N-methylpiperazine, killing the reaction.

  • Inorganic Bases (K2CO3, Cs2CO3): Preferred.[3] Insoluble in organic solvents, requiring vigorous stirring. Cesium is faster due to the "Cesium Effect" (solubility).

  • Organic Bases (DIPEA, Et3N): Soluble but can participate in side reactions or complicate purification.

Standardized Protocol: Synthesis of a Clozapine Intermediate Analog

This protocol describes the coupling of N-methylpiperazine with 1-chloro-4-nitrobenzene . This serves as a robust model for synthesizing drug intermediates like Clozapine (which uses a chloro-diazepine core).

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 equiv, 10 mmol)

  • N-Methylpiperazine (1.2 equiv, 12 mmol)

  • Potassium Carbonate (K2CO3) (2.0 equiv, 20 mmol)

  • Solvent: DMSO (anhydrous, 5 mL/g of substrate)

Workflow Diagram:

Protocol_Workflow Start Setup: Charge Flask (Substrate + K2CO3 + DMSO) Add Addition: Add N-methylpiperazine (Dropwise at RT) Start->Add Heat Reaction: Heat to 80-100°C (Monitor via TLC/HPLC) Add->Heat Check Checkpoint: Substrate Consumed? Heat->Check Check->Heat No (<95%) Quench Quench: Pour into Ice/Water (Precipitates Product) Check->Quench Yes (>95%) Filter Isolation: Filtration or EtOAc Extraction Quench->Filter Purify Purification: Recrystallization (EtOH/Water) Filter->Purify

Figure 2: Operational workflow for the SNAr coupling reaction.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-4-nitrobenzene (1.57 g, 10 mmol) in DMSO (8 mL).

  • Base Addition: Add powdered K2CO3 (2.76 g, 20 mmol). Note: Milling the base increases surface area and reaction rate.

  • Nucleophile Addition: Add N-methylpiperazine (1.33 mL, 12 mmol) via syringe.

  • Reaction: Fit a condenser and heat the mixture to 90°C in an oil bath. Stir vigorously (800 rpm).

    • Self-Validation: Monitor by TLC (Solvent: 5% MeOH in DCM). The starting material (high Rf) should disappear; the product (amine) will be lower Rf and stain with Ninhydrin or Dragendorff reagent.

  • Quench: Once complete (typically 2-4 hours), cool to room temperature. Pour the reaction mixture slowly into 50 mL of crushed ice/water with stirring.

  • Workup:

    • Solid Product: If a yellow precipitate forms, filter, wash with water (3x 10 mL), and dry.

    • Oily Product: Extract with Ethyl Acetate (3x 20 mL). Wash combined organics with Brine (to remove DMSO). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate not activated enoughSwitch leaving group to Fluorine or increase temp to 120°C.
Impurity: Phenol Hydrolysis of halideEnsure solvent is anhydrous . Water competes as a nucleophile (OH-) at high temps.
Bis-alkylation N/A for N-Me-PiperazineRare. Only occurs if the N-methyl group is lost (demethylation), which is unlikely under these conditions.
Dark Mixture Oxidation/DecompositionDegas solvent with N2 sparging before heating.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Roh, J., et al. (2019). Solvent Effects in the SNAr Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine. Journal of Organic Chemistry. (General kinetics reference).
  • Novartis AG. (1970). Process for the preparation of Clozapine. US Patent 3,539,573.

  • New Journal of Chemistry. (2013). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.[4]

  • Gpatindia. (2020). Clozapine Synthesis and SAR.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

⚠️ Critical Safety Notice: DNCB Handling

Read before proceeding: The precursor 1-Chloro-2,4-dinitrobenzene (DNCB) is a potent contact allergen and skin sensitizer . It induces Type IV hypersensitivity in nearly all exposed individuals.[1]

  • Mandatory PPE: Double nitrile gloves, long sleeves, and a face shield.

  • Contamination Protocol: Neutralize spills immediately with dilute NaOH (converts DNCB to the water-soluble, less volatile dinitrophenolate).

Part 1: The Mechanistic Grounding

To improve yield, you must understand the competition between the desired


 pathway and the yield-killing hydrolysis pathway.
The Reaction Mechanism ( )

The reaction proceeds via an Addition-Elimination mechanism.[2][3] The nucleophilic nitrogen of N-methylpiperazine attacks the ipso-carbon of DNCB, forming a resonance-stabilized Meisenheimer complex. Loss of the chloride ion restores aromaticity.

SNAr_Mechanism Reactants Reactants DNCB + N-Methylpiperazine TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Rate Determining Step) Product Product 1-(2,4-Dinitrophenyl)- 4-methylpiperazine TS->Product Cl- Elimination (Fast) Byproduct Byproduct HCl (Must be neutralized) TS->Byproduct

Figure 1: The


 pathway. Note that the generated HCl will protonate unreacted N-methylpiperazine, deactivating it unless an auxiliary base is used.

Part 2: Optimization Modules (The "Why" & "How")

Module A: Solvent Selection & Kinetics

The choice of solvent dramatically impacts reaction rate and work-up ease.

SolventReaction RateWork-up MethodVerdict
DMF / DMSO Fastest (Dipolar Aprotic)Pour into ice water; filter precipitate.Recommended for Yield (>95%)
Ethanol Moderate (Protic solvents stabilize the leaving group but solvate the nucleophile, slowing attack)Reflux required; product crystallizes on cooling.Good for Green Chemistry; Lower single-pass yield.
Toluene SlowRequires extraction/evaporation.Avoid unless necessary for downstream steps.

Expert Insight: Use DMF (Dimethylformamide) . In


 reactions, dipolar aprotic solvents solvate the cation of the base but leave the nucleophilic amine "naked" and highly reactive, significantly lowering the activation energy [1].
Module B: Stoichiometry & Base

The Trap: The reaction produces HCl. If you use a 1:1 ratio of DNCB to amine without base, the HCl protonates half your amine, capping your theoretical yield at 50%.

The Fix:

  • Auxiliary Base: Use 1.2 eq of Potassium Carbonate (

    
    ) . It is insoluble in DMF but effective as a heterogeneous scavenger.
    
  • Sacrificial Amine: Alternatively, use 2.2 eq of N-methylpiperazine (expensive and wasteful).

Part 3: Troubleshooting Guide (FAQ)

Q1: "I obtained a yellow sticky oil instead of a solid. What happened?"

Diagnosis: This is usually due to residual solvent (DMF) or unreacted DNCB lowering the melting point. The Fix:

  • Trituration: Add cold ethanol or diethyl ether to the oil and scratch the flask with a glass rod to induce crystallization.

  • Recrystallization: Recrystallize from n-Butanol or Ethanol/Water (9:1) . n-Butanol is particularly effective for dinitrophenyl derivatives [2].

Q2: "My yield is low, and I see a bright yellow water-soluble impurity."

Diagnosis: You likely hydrolyzed your starting material.

  • Cause: Presence of water + heat + base converts DNCB to 2,4-Dinitrophenol (DNP). DNP salts are water-soluble and bright orange/yellow.

  • Prevention: Ensure DMF is dry. Do not heat above 60°C if water is present.

Q3: "The reaction mixture turned dark red/black."

Diagnosis: Charge-transfer complex formation or decomposition.

  • Context: Dinitro- compounds are electron-deficient and can form colored complexes with amines.

  • Action: This is often normal during the reaction. Proceed to the water quench; if the product precipitates as a yellow/orange solid, the dark color was transient.

Part 4: Standard Operating Procedure (High-Yield Protocol)

Objective: Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine at >95% Yield.

Workflow Diagram

SOP_Workflow Start Start: Dissolve 1.0 eq DNCB in dry DMF AddBase Add 1.5 eq K2CO3 (solid) Start->AddBase AddAmine Add 1.1 eq N-Methylpiperazine (Dropwise, exothermic) AddBase->AddAmine React Stir at RT for 2-3 Hours (Monitor by TLC) AddAmine->React Quench Pour into 10x volume Ice-Water React->Quench Filter Filter Precipitate Wash with H2O Quench->Filter Dry Dry at 60°C Yield >95% Filter->Dry

Figure 2: Optimized synthesis workflow using the DMF/K2CO3 method.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 1-Chloro-2,4-dinitrobenzene (2.03 g, 10 mmol) in DMF (15 mL) .

  • Base Addition: Add Potassium Carbonate (2.07 g, 15 mmol) . The mixture will be a suspension.

  • Nucleophile Addition: Add N-Methylpiperazine (1.10 g, 11 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic. If scaling up (>10g), use an ice bath during addition.

  • Reaction: Stir vigorously at room temperature for 2 hours.

    • TLC Check: Silica gel, 5% MeOH in DCM. Product (

      
      ) should be visible; DNCB (
      
      
      
      ) should be gone.
  • Work-up: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a yellow/orange solid.

  • Isolation: Filter via Büchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and salts.
    
  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 2.5 – 2.6 g (94-98%).

    • Melting Point: 105–107 °C [3].

References

  • MDPI. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5, 547-554. Link

  • Organic Syntheses. (1948). 2,4-Dinitrophenylhydrazine (Recrystallization techniques for dinitro- derivatives). Org. Synth. Coll. Vol. 3, p.338. Link

  • ChemicalBook. (n.d.). 1-Methyl-4-(2,4-dinitrophenyl)piperazine Synthesis and Properties. Link

  • Study.com. (n.d.). Mechanism of SNAr reaction between 2,4-dinitrochlorobenzene and amines. Link

Sources

Technical Support Center: Removal of 1-Chloro-2,4-dinitrobenzene (CDNB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting for CDNB-Contaminated Mixtures

Audience: Synthetic Chemists, Biochemists, and Process Engineers.[1]

Introduction: The CDNB Challenge

1-Chloro-2,4-dinitrobenzene (CDNB) is a versatile electrophile used in protein labeling (Sanger’s reagent analog), glutathione S-transferase (GST) assays, and heterocycle synthesis.[1][2][3][4][5] However, its removal is notoriously difficult due to its lipophilicity (LogP ~2.[1]3) and high crystallinity , which often leads to co-elution or co-crystallization with target products.[1]

This guide provides chemically grounded protocols to remove unreacted CDNB. We prioritize chemical scavenging over physical separation, as it leverages the specific reactivity of the chloro-nitro motif to alter solubility, rendering the impurity water-soluble for easy extraction.

Module 1: Chemical Scavenging (The "Thiol Switch")

Best for: Synthetic reaction mixtures (small molecules) where the product is stable to mild bases.

The Logic: CDNB is hydrophobic. By reacting it with a highly polar nucleophile (scavenger), we convert it into a charged or highly polar species.[1] This shifts the partition coefficient, forcing the CDNB-derivative into the aqueous phase during extraction, while your lipophilic product remains in the organic phase.

Protocol: The Cysteamine Wash

This method utilizes the nucleophilic aromatic substitution (


) of the chloride with an amine or thiol.

Reagents:

  • Scavenger: Cysteamine hydrochloride (or 2-mercaptoethanol).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

Step-by-Step Workflow:

  • Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (DCM or EtOAc).

  • Scavenging: Add 1.5 - 2.0 equivalents (relative to estimated residual CDNB) of Cysteamine HCl.

  • Activation: Add 2.5 equivalents of TEA.

    • Mechanism:[4][6] The base deprotonates the thiol/amine, creating a potent nucleophile that attacks the electron-deficient CDNB ring.

  • Incubation: Stir at room temperature for 30–60 minutes. Monitor by TLC (CDNB spot should disappear).

  • The "Switch" (Workup):

    • Wash the organic layer with 1M HCl (2x).[1]

    • Why? The unreacted cysteamine and the new CDNB-cysteamine adduct (which contains a primary amine) will become protonated (

      
      ), making them highly water-soluble.[1]
      
  • Separation: Collect the organic phase. Dry over

    
     and concentrate.
    

Visualizing the Scavenging Pathway

ScavengingWorkflow cluster_phases Phase Separation Start Crude Mixture (Product + Residual CDNB) AddScavenger Add Scavenger (Cysteamine + Base) Start->AddScavenger Reaction SNAr Reaction (CDNB converts to Polar Adduct) AddScavenger->Reaction 30-60 min RT AcidWash Acidic Workup (Wash with 1M HCl) Reaction->AcidWash Aqueous Aqueous Phase (Contains Protonated CDNB-Adduct) AcidWash->Aqueous Impurities migrate Organic Organic Phase (Contains Purified Product) AcidWash->Organic Product stays

Caption: Logical flow of the "Thiol Switch" scavenging protocol. The hydrophobic CDNB is chemically modified to partition into the aqueous waste stream.

Module 2: Chromatographic Troubleshooting

Best for: Acid-sensitive products or when scavenging is not possible.[1]

Common Issue: CDNB co-elutes with non-polar products on Silica gel because both are lipophilic.[1]

Troubleshooting Table: Separation Parameters

ParameterRecommendationTechnical Rationale
Stationary Phase C18 (Reverse Phase) CDNB is moderately hydrophobic.[1] On C18, it retains longer than polar impurities but elutes before highly lipophilic drugs.[1]
Mobile Phase (Silica) Toluene/Hexane CDNB is highly soluble in aromatics.[1] Using toluene can sometimes "pull" it faster than aliphatic products.[1]
Mobile Phase (RP) MeOH/Water (Gradient) CDNB elutes cleanly in high % Methanol.[1] A gradient of 10%

90% MeOH usually resolves it.[1]
Detection (UV) 254 nm & 340 nm CDNB has a strong absorbance at ~254 nm.[1] However, the product of CDNB (dinitrophenyl derivatives) often shifts to yellow (340-360 nm).[1]

FAQ: "My product is co-spotting with CDNB on TLC."

  • Diagnosis: Your solvent system is likely too non-polar (e.g., 100% Hexanes or 10:1 Hex/EtOAc).[1]

  • Solution: Try a "

    
    - 
    
    
    
    interaction" solvent. Run TLC in Dichloromethane (DCM) or Chloroform .[1] The electron-deficient ring of CDNB interacts differently with chlorinated solvents compared to standard aliphatics, often altering its Rf value relative to your product.[1]
Module 3: GST Assay & Enzymatic Context

Best for: Biochemists dealing with high background noise in Glutathione S-Transferase assays.[1]

The Problem: CDNB reacts spontaneously (albeit slowly) with Glutathione (GSH) even without the enzyme, leading to "background creep" in absorbance data [1].[1]

Q: How do I eliminate the non-enzymatic background rate? A: You cannot eliminate it physically, but you must control it kinetically:

  • pH Control: The spontaneous reaction is pH-dependent.[1] Ensure your assay buffer is pH 6.5 .[1][7] At pH > 7.0, the thiolate anion concentration increases, accelerating the spontaneous reaction significantly [2].

  • Blank Subtraction: Always run a "No Enzyme" control (Buffer + GSH + CDNB).[1] Subtract the slope (

    
    ) of this blank from your sample slope.[1][7]
    
  • Fresh Preparation: Do not mix GSH and CDNB until the moment of assay. CDNB is unstable in aqueous buffers over long periods (hydrolysis).[1]

Module 4: Safety & Waste Neutralization

Critical Warning: CDNB is a potent contact allergen and skin sensitizer (induces DTH responses).[1] It is readily absorbed through the skin.

Q: How do I clean up a CDNB spill or neutralize waste? A: Do not just wipe with water (it is insoluble).[1]

  • Solid Spill: Cover with a mixture of sand and soda ash.[1] Sweep up.

  • Surface Decontamination: Apply a solution of Ethanolamine (5%) in Ethanol .[1]

    • Chemistry: The amine reacts with CDNB to form 2,4-dinitro-N-(2-hydroxyethyl)aniline, which is significantly less toxic and water-soluble.[1]

  • Glassware: Rinse glassware with the Ethanolamine/Ethanol solution before standard washing.[1]

References
  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974).[1] Glutathione S-transferases: the first enzymatic step in mercapturic acid formation.[1][3] Journal of Biological Chemistry.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Glutathione S-Transferase (GST) Assay using 1-Chloro-2,4-dinitronaphthalene (CDNB). [1]

  • Sigma-Aldrich. (n.d.).[1] 1-Chloro-2,4-dinitrobenzene Safety Data Sheet & Product Information. [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6, 1-Chloro-2,4-dinitrobenzene.

Sources

Technical Support Center: CDNB & N-Methylpiperazine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic and Thermodynamic Control of 1-Chloro-2,4-dinitrobenzene (CDNB) and N-Methylpiperazine (


) Coupling.
Document ID:  TSC-2024-CDNB-NMP
Author:  Senior Application Scientist, Chemical Synthesis Division[1]

Executive Summary & Reaction Scope

Welcome to the Technical Support Center. This guide addresses the optimization of the nucleophilic aromatic substitution (


) reaction between 1-chloro-2,4-dinitrobenzene (CDNB)  and N-methylpiperazine (N-MP) .

This reaction is a classic example of an activated aromatic substitution. The presence of two nitro groups ortho and para to the chlorine atom strongly activates the ring, making it susceptible to attack by the secondary amine of N-methylpiperazine.

Key Reaction Characteristics:

  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Rate Law: Second-order (First order in CDNB, First order in N-MP).

  • Colorimetric Indicator: The reaction proceeds through a colored Meisenheimer complex (often deep red/orange) before yielding the final yellow/orange product.

  • Primary Challenge: Balancing reaction rate (kinetics) against hydrolysis side-reactions (thermodynamics/stability).

The Mechanism (Visualization)

Understanding the mechanism is critical for troubleshooting temperature effects. The reaction involves the formation of a resonance-stabilized intermediate (Meisenheimer complex).

SNAr_Mechanism Reactants Reactants (CDNB + N-MP) TS1 Transition State 1 (High Energy) Reactants->TS1 + Heat (Activation Energy) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Nucleophilic Attack TS2 Transition State 2 (Cl- Departure) Intermediate->TS2 Rate Determining Step* Products Products (Substituted Product + HCl) TS2->Products Elimination of Cl-

Figure 1: The


 pathway. Temperature primarily provides the energy to overcome the barrier to TS1. Excessive heat can destabilize the Intermediate, leading to reversibility or side reactions.

Kinetic Optimization: Temperature & Solvent

The "Goldilocks" Zone

For this specific coupling, the optimal temperature range is typically 25°C to 50°C .

  • < 20°C: Reaction is kinetically sluggish.[1] Solubility of CDNB in alcohols may be an issue.

  • > 60°C: Risk of side reactions increases significantly (hydrolysis of CDNB to 2,4-dinitrophenol, especially if "wet" solvents are used). Volatility of N-methylpiperazine (bp 138°C) becomes a minor concern regarding stoichiometry if the system is open.

Solvent-Temperature Matrix

The choice of solvent dictates your temperature ceiling. Polar aprotic solvents accelerate the reaction but require careful temperature control to prevent exotherms.

Solvent TypeRecommended SolventKinetic ProfileTemp LimitNotes
Polar Aprotic Acetonitrile (MeCN)Fastest. Stabilizes the polar transition state.[1]40°CBest for high throughput.[1] Watch for exotherms.[1][2][3]
Polar Aprotic DMF / DMSOFast. High solubility.50°CHard to remove solvent later.[1] Use only if solubility is critical.
Polar Protic Ethanol / MethanolModerate. H-bonding stabilizes the nucleophile (N-MP), slightly retarding attack.Reflux (78°C)Risk: Alkoxide side-products if base is too strong.[1] Slower rate allows better control.[1]
Non-Polar TolueneSlow. Poor stabilization of the intermediate.80°C+Often requires phase transfer catalysts (PTC) to work efficiently.[1]

Standard Operating Protocol (SOP)

Safety Warning:

  • CDNB: Severe skin sensitizer and irritant.[1] Can cause contact dermatitis.[1]

  • N-Methylpiperazine: Corrosive, flammable, and toxic if inhaled.[4]

  • PPE: Double nitrile gloves, fume hood, and eye protection are mandatory.

Step-by-Step Optimization Protocol
  • Preparation (Stoichiometry):

    • Dissolve 1.0 eq of CDNB in Acetonitrile (5 mL/mmol).

    • Prepare 2.2 eq of N-methylpiperazine . (Note: 1.0 eq acts as the nucleophile, 1.0 eq acts as the base to scavenge HCl. Alternatively, use 1.1 eq N-MP and 1.1 eq DIPEA or K2CO3).

  • Thermal Equilibration:

    • Cool the CDNB solution to 0°C (ice bath). Why? This reaction is exothermic.[1] Starting cold prevents a thermal runaway upon addition.

  • Addition:

    • Add N-methylpiperazine dropwise over 5-10 minutes.

    • Observation: Solution will turn deep yellow/orange immediately.[1]

  • Reaction Ramp:

    • Remove ice bath.[1] Allow to warm to Room Temperature (25°C) .

    • Monitor by TLC or HPLC at 30 minutes.[1]

    • Decision Point: If conversion is <50%, heat to 40°C . Do not exceed 50°C unless using ethanol.[1]

  • Workup:

    • Evaporate solvent.[1]

    • Resuspend in EtOAc, wash with water (to remove N-MP salts) and brine.

    • Dry over MgSO4.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction is turning dark brown/black instead of yellow. What is happening?

Diagnosis: Decomposition or Oxidation.[1] Cause: Likely excessive temperature (>60°C) or presence of strong oxidizers.[1] Solution:

  • Lower the reaction temperature to 25°C.

  • Degas your solvent (sparge with Nitrogen) to remove dissolved oxygen.[1]

  • Ensure your N-methylpiperazine is not degraded (it should be clear/colorless, not yellow/brown).

Q2: I see a new spot on TLC that is NOT the product or starting material.

Diagnosis: Hydrolysis (Formation of 2,4-dinitrophenol). Cause: Water in the solvent + Heat. The


 (from water) competes with N-MP as a nucleophile.
Solution: 
  • Use anhydrous solvents (Acetonitrile/DMF).[1]

  • Switch base: If using inorganic base (K2CO3), ensure it is dry.

  • Check: 2,4-dinitrophenol is acidic.[2][5] A basic wash (NaOH) during workup will remove it into the aqueous layer, purifying your organic product.

Q3: The reaction is too slow (Low conversion after 4 hours).

Diagnosis: Nucleophile Deactivation or Solvent Effect.[1] Cause:

  • Temperature too low for the chosen solvent (e.g., Toluene at 25°C).

  • Protonation of the nucleophile. If you are using an acid scavenger that is weaker than N-MP, your N-MP is getting protonated by the HCl generated, rendering it non-nucleophilic. Solution:

  • Increase Temp to 45-50°C.

  • Ensure you have >2 equivalents of amine or a proper auxiliary base (Triethylamine/DIPEA).

Troubleshooting Logic Map

Use this flow to diagnose yield issues during the coupling process.

Troubleshooting_Flow Start Start: Low Yield / Impurities CheckColor Check Reaction Color Start->CheckColor ColorBlack Dark Brown/Black? CheckColor->ColorBlack ColorPale Pale/No Color Change? CheckColor->ColorPale ImpurityCheck TLC: Extra Polar Spot? CheckColor->ImpurityCheck Normal Color TempIssue Temp too high (>60°C) or Oxidation ColorBlack->TempIssue Yes KineticsIssue Kinetics Stalled ColorPale->KineticsIssue Yes SolventCheck Check Solvent/Base KineticsIssue->SolventCheck Action1 Increase T to 40°C Switch to ACN SolventCheck->Action1 Hydrolysis Hydrolysis (Water present) ImpurityCheck->Hydrolysis Yes Action2 Dry Solvents Lower Temp Hydrolysis->Action2

Figure 2: Decision tree for diagnosing reaction failures based on visual and chromatographic evidence.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77-152.

  • Zingaretti, L., et al. (2003).[6] Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. Arkivoc, (x), 189-201.

  • Umich Dept of Chemistry. (n.d.).[1] Identification of an Unknown Amine (CDNB derivative synthesis). University of Michigan Course Materials.

Sources

Technical Support Center: Troubleshooting SNAr Reactions of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Module: Nucleophilic Aromatic Substitution (SNAr) Optimization User Role: Senior Chemist / Process Development

Diagnostic Interface: Start Here

System Alert: Before modifying your reaction parameters, identify your specific failure mode using the logic flow below.

SNAr_Troubleshooting Start Diagnostic Start: What is the primary issue? Issue1 No Product Formation (0% Conversion) Start->Issue1 Issue2 Stalled Reaction (<50% Conversion) Start->Issue2 Issue3 Impurity Profile (Bis-addition / Hydrolysis) Start->Issue3 Sol1 Action: Check Electrophilicity (Switch LG to Fluorine) Issue1->Sol1 Activation Barrier Too High Sol2 Action: Solvation Check (Switch to DMSO/NMP) Issue2->Sol2 Product Inhibition / Solubility Sol3 Action: Stoichiometry Control (Increase Piperazine equivs) Issue3->Sol3 Competitive Nucleophilicity

Figure 1: Diagnostic logic flow for identifying the root cause of SNAr failure modes.

Knowledge Base: Critical Criticality & Mechanism

To troubleshoot effectively, you must visualize the rate-determining step (RDS). In piperazine SNAr, the formation of the Meisenheimer complex is usually the RDS, not the breaking of the C-X bond.

The "Element Effect" Rule: Unlike SN1/SN2, the leaving group ability follows the order: F >> NO₂ > Cl > Br > I .[1]

  • Why? Fluorine is the most electronegative. It pulls electron density from the ring, stabilizing the anionic Meisenheimer intermediate (Transition State 1). The strength of the C-F bond is irrelevant because bond breaking occurs after the RDS.

Troubleshooting Guides (Q&A)

Issue Type A: "The reaction is stuck at 30-50% conversion."

Q: I am using a bromide precursor and K₂CO₃ in Acetonitrile. The reaction stalls. Adding more catalyst isn't an option (SNAr is uncatalyzed). What is happening?

A: You are likely facing "Product Inhibition" or "Solvent Mismatch." Piperazine products are often secondary or tertiary amines that are more basic than the starting material. As the reaction proceeds, the generated hydrobromic acid (HBr) must be scavenged.

  • The Trap: Acetonitrile (MeCN) is a polar aprotic solvent, but it does not solvate inorganic bases (K₂CO₃) well. The surface of your base becomes coated with KBr salt, stopping the neutralization.

  • The Fix (Protocol):

    • Switch Solvent: Move to DMSO or DMF .[2] These dipolar aprotic solvents stabilize the polar transition state and better solvate the cation (K+), leaving the carbonate anion "naked" and more reactive.

    • Switch Base: If you must use MeCN, switch to a soluble organic base like DIPEA (Hünig's base) or DBU .

    • Temperature: Increase T to 80–100°C. SNAr has a high activation energy.

Comparative Solvent Data for SNAr Rates:

SolventDielectric ConstantRelative Rate (Approx)Recommended For
DMSO 46.71000xDifficult substrates (unreactive Cl/Br)
DMF 36.7500xGeneral purpose, easier workup than DMSO
MeCN 37.510xHighly activated substrates (e.g., fluoro-nitro-benzene)
THF 7.51xLow temperature / Kinetic control
Issue Type B: "I see starting material and 'black tar', but no product."

Q: My LCMS shows decomposition. I'm using NaH in DMF to deprotonate the piperazine.

A: You have triggered a "Base-Solvent Incompatibility" event.

  • The Cause: Strong bases like Sodium Hydride (NaH) are dangerous in DMF/DMAc. They can deprotonate the solvent itself or cause a "runaway" exotherm, leading to dimethylamine impurities which compete with your piperazine.

  • The Fix:

    • Downgrade Base Strength: Piperazine is a good nucleophile (pKa ~9.8). You rarely need an alkoxide or hydride. Use Cs₂CO₃ (Cesium Carbonate). The large Cesium cation improves solubility in organic solvents (the "Cesium Effect").

    • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Oxidative degradation of electron-rich piperazines is common at high temperatures.

Issue Type C: "I am getting a mixture of mono- and bis-substituted piperazine."

Q: I want to attach the piperazine to my aryl ring, but the piperazine reacts twice (once at each nitrogen), bridging two aryl rings.

A: This is a stoichiometry and statistical probability issue.

  • The Mechanism: Once the first aryl group attaches, the remaining NH on the piperazine is still nucleophilic (though slightly less so due to sterics). If the local concentration of electrophile is high, the second attack occurs.

  • The Fix (Protocol):

    • Inverse Addition: Do not add piperazine to the aryl halide. Add the aryl halide dropwise to a solution of excess piperazine.

    • Stoichiometry: Use 3.0 to 5.0 equivalents of piperazine. This ensures that any aryl halide molecule encounters a free piperazine rather than a mono-substituted product.

    • Protecting Groups: If reagents are expensive, use N-Boc-piperazine . This strictly enforces mono-substitution. The Boc group can be removed later with TFA/HCl.

Visualizing the Failure Points

The diagram below illustrates the mechanistic pathway and where specific troubleshooting steps intervene.

SNAr_Mechanism Reactants Ar-X + Piperazine TS1 Transition State 1 (High Energy) Reactants->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Product Ar-Piperazine + HX Meisenheimer->Product Factor3 Optimization 3: Base Scavenges HX (Prevents Reversibility) Product->Factor3 Factor1 Optimization 1: Use Ar-F (lowers TS1 energy) Factor1->TS1 Factor2 Optimization 2: Polar Aprotic Solvent (Stabilizes Intermediate) Factor2->Meisenheimer

Figure 2: Mechanistic pathway of SNAr. Note that solvent choice stabilizes the Meisenheimer complex, while leaving group choice (F vs Cl) lowers the barrier to TS1.

Standardized Robust Protocol (The "Golden Standard")

If your current method is failing, reset to this baseline protocol which is optimized for difficult SNAr couplings.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Piperazine (3.0 equiv) or N-Boc-Piperazine (1.2 equiv)

  • Base: DIPEA (2.5 equiv) OR Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Concentration: 0.5 M)

Procedure:

  • Dissolution: Dissolve the aryl halide in DMSO.

  • Base Addition: Add DIPEA. (If using Cs₂CO₃, grind it to a fine powder before adding).

  • Nucleophile Addition: Add piperazine.

  • Thermal Cycle:

    • Heat to 80°C for 2 hours.

    • Checkpoint: Check LCMS. If <10% conversion, raise to 120°C .

    • Note: If using Ar-F, start at Room Temperature.[3]

  • Workup (Critical):

    • Dilute with Ethyl Acetate.[4][5]

    • Wash with Water (x3) to remove DMSO.

    • Self-Validation Step: Check the pH of the aqueous wash. If acidic, your product (a base) might be trapped in the water layer. Adjust aqueous layer to pH > 10 and re-extract if yield is low.

References

  • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][6][7][8][9][10][11][12] Chemical Reviews. Link

  • Solvent Effects: Newby, J. et al. (2023). Can reaction solvent choice impact synthesis results? Biotage Blog. Link

  • Piperazine Selectivity: Roh, H. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols (and Amines). Journal of Organic Chemistry.[13][14] Link

  • Safety in Solvents: Wei, X. et al. (2012). Safety Concerns in Pharmaceutical Manufacturing: The Use of NaH in DMF.[13] Organic Process Research & Development.[13] Link

  • General Guide: Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Merck/Sigma-Aldrich Technical Library. Link

Sources

Technical Support Center: 1-(2,4-Dinitrophenyl)-4-methylpiperazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a high-level troubleshooting and protocol resource for the purification of 1-(2,4-Dinitrophenyl)-4-methylpiperazine (CAS: 928830-73-3).

This content is structured for Senior Research Scientists and Process Chemists requiring immediate, actionable solutions for purity optimization.

Topic: Recrystallization Solvents & Purity Optimization Compound Class: Nitro-substituted N-heterocycle / DNP-derivative Target Purity: >98.0% (HPLC) Melting Point Reference: 114–118 °C

Quick Reference: Solvent Selection Matrix

The following table summarizes solvent systems based on polarity matching and impurity rejection profiles.

Solvent SystemRoleSuitabilityNotes
Ethanol (95% or Abs.) Primary HighBest balance of solubility vs. yield. Promotes formation of needles/prisms.
Methanol SecondaryHighHigher solubility than EtOH; risk of lower yield if not cooled to -20°C.
Ethyl Acetate / Hexane AlternativeMediumUse if product "oils out" in alcohols. Ratio typically 1:3 to 1:5.
Acetonitrile SpecialMediumGood for removing highly polar colored impurities; expensive for scale-up.
Toluene SpecificLowOnly for highly lipophilic crude mixtures; requires high heat.

Troubleshooting & FAQs

Q1: The compound is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before the solution reaches the saturation point for crystallization, often due to impurities lowering the melting point or a solvent boiling point that is too high relative to the compound's melting point (114–118 °C).

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. You may need to add a small amount of the "good" solvent (e.g., Ethanol).

  • Seed: Allow the solution to cool slowly to just above the cloud point. Add a seed crystal of pure this compound.

  • Trituration: If oil persists, cool to room temperature and scratch the inner wall of the flask vigorously with a glass rod. The friction provides nucleation sites.

  • Solvent Switch: If using an alcohol/water mixture, the water content may be too high. Switch to a single-solvent system (pure Ethanol) or a less polar pair (EtOAc/Hexane).

Q2: My product is chemically impure (contains starting materials). Can I purify it without chromatography?

Answer: Yes. Because this compound contains a basic N-methyl nitrogen (N4 position), you can utilize Acid-Base Extraction prior to recrystallization. This is often more effective than recrystallization alone for removing neutral impurities like unreacted 1-chloro-2,4-dinitrobenzene.

Workflow:

  • Dissolve crude solid in Ethyl Acetate.

  • Extract with 1M HCl (The product forms a water-soluble salt; neutral impurities stay in EtOAc).

  • Wash the aqueous acidic layer with fresh EtOAc (to remove trapped neutrals).

  • Basify the aqueous layer with NaOH or NaHCO₃ to pH > 10 (Product precipitates/oils out).

  • Extract back into EtOAc, dry over MgSO₄, and evaporate.

  • Recrystallize the resulting solid from Ethanol.

Q3: The crystals are dark orange/brown instead of yellow. Is this acceptable?

Answer: No. Pure this compound should be a bright yellow to amber powder.

  • Dark Orange/Red: Indicates the presence of phenolic impurities (e.g., 2,4-dinitrophenol) formed by hydrolysis of the starting material.

  • Removal: Wash the organic solution with 5% Sodium Bicarbonate (NaHCO₃) or dilute NaOH before crystallization. Phenols are acidic and will be removed in the aqueous wash.

Visualized Protocols

Decision Logic: Solvent Selection

The following decision tree guides you through selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Ethanol Use Ethanol (Cool to 4°C) Soluble->Ethanol Yes Insoluble Insoluble/Oils Out Soluble->Insoluble No (Oils out) ImpurityCheck Check Impurity Profile Soluble->ImpurityCheck Yes, but dark color TryEtOAc Try Ethyl Acetate Insoluble->TryEtOAc AddHexane Add Hexane dropwise (Two-Solvent Method) TryEtOAc->AddHexane AcidBase Perform Acid/Base Extraction First ImpurityCheck->AcidBase

Caption: Logical flow for selecting the primary recrystallization solvent based on solubility and impurity profile.

Workflow: Standard Recrystallization Protocol

This diagram outlines the critical temperature checkpoints to maximize yield and crystal size.

RecrystallizationWorkflow Step1 1. Dissolution Reflux in EtOH (10-20 mL/g) Step2 2. Hot Filtration Remove insoluble particles (Pre-warmed funnel) Step1->Step2 Clear solution Step3 3. Slow Cooling Ambient Temp (25°C) Allow 1-2 hours Step2->Step3 Filtrate Step4 4. Deep Cooling Ice Bath (0-4°C) Hold for 30 mins Step3->Step4 Crystals form Step5 5. Isolation Vacuum Filtration Wash with cold EtOH Step4->Step5 Maximize yield

Caption: Step-by-step thermal profile for the recrystallization of this compound.

Detailed Experimental Protocol

Objective: Purification of 5.0 g of crude this compound.

  • Preparation: Place the 5.0 g crude solid in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add 50 mL of Ethanol (95%) . Heat the mixture to reflux (approx. 78 °C) on a hot plate/stirrer.

    • Note: If the solid does not dissolve completely, add more ethanol in 5 mL portions.

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove from heat. Cap the flask loosely and allow it to cool to room temperature undisturbed.

    • Critical: Do not place directly in ice; rapid cooling traps impurities.

  • Yield Maximization: Once crystals appear and the solution is at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes.

  • Filtration: Collect the yellow crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of ice-cold Ethanol .

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

  • Verification: Check Melting Point. Target: 114–118 °C [1][2].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16223480, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine. (Note: Structural analog data used for property correlation). Retrieved from [Link]

  • Organic Syntheses. 2,4-Dinitrophenylhydrazine. Org. Synth. 1933, 13, 36. (Foundational procedure for DNP-derivative purification). Retrieved from [Link]

Sources

Minimizing side reactions in the synthesis of nitro-aryl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitro-Aryl Piperazine Synthesis Technical Support Center .

This guide is designed for organic chemists and process engineers encountering selectivity issues during the nucleophilic aromatic substitution (


) of nitro-halobenzenes with piperazine.

Quick Navigation

  • (Primary yield killer)

Module 1: The Bis-Arylation Problem

The Issue: The most common failure mode in this synthesis is the formation of the


-bis(nitroaryl)piperazine "dumbbell" impurity. Because the mono-arylated product (

) retains a secondary amine, it remains nucleophilic and can compete with the starting piperazine for the electrophile.

The Mechanism: In


 reactions, the rate-determining step is often the formation of the Meisenheimer complex. If the mono-arylated product is generated in a local environment where the electrophile concentration is high and piperazine concentration is low, bis-arylation occurs.
Decision Matrix: Selecting Your Protocol

Choose your synthetic route based on your scale and purification capabilities.

BisArylationControl Start Start: Nitro-Aryl Synthesis Scale Assess Scale & Cost Start->Scale SmallScale Small Scale (<1g) High Purity Needed Scale->SmallScale LargeScale Large Scale (>10g) Cost Sensitive Scale->LargeScale RouteA Route A: N-Boc Protection (Stepwise) SmallScale->RouteA RouteB Route B: Excess Piperazine (Kinetic Control) LargeScale->RouteB ResultA 100% Mono-Selectivity Requires Deprotection Step RouteA->ResultA ResultB High Yield Requires Aqueous Workup RouteB->ResultB

Figure 1: Decision matrix for selecting the optimal synthetic route.

Protocol A: The "Process Chemist" Route (Kinetic Control)

Best for: Scalability, atom economy, and avoiding deprotection steps.[1]

Theory: By flooding the reaction with excess nucleophile (piperazine), you statistically favor the collision of the electrophile with unsubstituted piperazine rather than the mono-product [1].

Step-by-Step:

  • Stoichiometry: Use 3.0 to 5.0 equivalents of piperazine relative to the nitro-halobenzene.

  • Solvent: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier workup.

  • Base: Potassium Carbonate (

    
    , 2.0 equiv).[2]
    
  • Temperature: Reflux (80°C for MeCN).

  • Workup (Critical):

    • Evaporate solvent.[3][4]

    • Partition residue between Ethyl Acetate (EtOAc) and Water .

    • The Trick: The excess piperazine is highly water-soluble. Wash the organic layer 3x with water. The lipophilic mono-nitroaryl product remains in the EtOAc, while unreacted piperazine washes away.

Protocol B: The "Medicinal Chemist" Route (Thermodynamic Control)

Best for: Precious starting materials or when the bis-product is inseparable.

Theory: Use


-Boc-piperazine. The bulky Boc group protects the second nitrogen, rendering bis-arylation chemically impossible [2].

Step-by-Step:

  • Stoichiometry: 1.1 equiv

    
    -Boc-piperazine, 1.0 equiv Nitro-halobenzene.
    
  • Conditions:

    
     in DMF at 60-80°C.
    
  • Deprotection: After isolating the intermediate, treat with TFA/DCM (1:4) or HCl/Dioxane to reveal the free amine.

Module 2: Impurity Profiling & Regioselectivity

The Issue: Users often report "multiple spots" on TLC despite using pure starting materials. This is frequently due to regio-isomerism or hydrolysis .

Regioselectivity in

The nitro group activates positions ortho and para to itself.[5][6] If your starting material is a di-halo-nitrobenzene (e.g., 2,4-dichloronitrobenzene), the nucleophile will attack the position that best stabilizes the Meisenheimer Complex .

  • Rule of Thumb: The halogen ortho to the nitro group is generally more reactive than the para halogen due to the inductive effect of the nitro group being stronger at closer proximity, despite steric hindrance [3].

The "Hydrolysis" Ghost

If water is present in your solvent (DMF/DMSO are hygroscopic), the hydroxide ion (


) can act as a competitive nucleophile.
  • Symptom: Appearance of a phenol (Ar-OH) byproduct.

  • Prevention: Use anhydrous solvents and store

    
     in a desiccator.
    

SNArPathways Reactants Nitro-Aryl Halide + Piperazine Meisenheimer Meisenheimer Complex (Transition State) Reactants->Meisenheimer PathHydrolysis Pathway B: Hydrolysis (Side Rxn) (Caused by Wet Solvent) Reactants->PathHydrolysis +H2O / OH- PathProduct Pathway A: Product Formation (Fast with good LG) Meisenheimer->PathProduct -Halide Product Target: Nitro-Aryl Piperazine PathProduct->Product Phenol Impurity: Nitrophenol PathHydrolysis->Phenol

Figure 2: Competition between productive substitution and hydrolysis.

Module 3: Reaction Conditions & Workup

Optimized Conditions Table

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Polar aprotic, but lower boiling point than DMF/DMSO, making removal easier.
Base

or DIPEA
Inorganic bases are cheaper and easily removed by filtration/washing.
Temperature 60°C - 80°C Nitro groups activate the ring sufficiently; boiling DMF (153°C) often causes decomposition.
Atmosphere Nitrogen/Argon Prevents oxidation of the resulting amine and minimizes moisture uptake.

Troubleshooting the Workup:

  • Emulsions: If an emulsion forms during the EtOAc/Water wash (common with basic amines), add a small amount of saturated brine or a few mL of Methanol to break the surface tension.

  • Product stuck in aqueous layer: If your product is highly polar (e.g., contains pyridine rings), EtOAc might not extract it efficiently. Switch to DCM or CHCl3/Isopropanol (3:1) for extraction.

FAQ Section

Q1: My reaction mixture turned black/tarry. What happened? A: This usually indicates thermal decomposition or oxidation. Nitro-aromatics can be sensitive to extreme heat.

  • Fix: Lower the temperature by 20°C. Ensure you are under an inert atmosphere (

    
    ). Check if your solvent (DMF) has degraded to form dimethylamine, which can react with your starting material.
    

Q2: Can I use Buchwald-Hartwig amination instead of


? 
A:  Yes, but it is often unnecessary for nitro-aryls. The nitro group makes the ring electron-poor enough for catalyst-free substitution (

).[5][7]
  • Warning: If you use Pd-catalysis, be extremely careful with the choice of reducing conditions. Palladium + Hydrogen (or hydride sources) will reduce your Nitro group (

    
    ) to an Aniline (
    
    
    
    ) [4].

Q3: How do I remove the bis-aryl impurity if it formed? A: The bis-aryl impurity is significantly more lipophilic (greasy) and less basic than the mono-product.

  • Method: Dissolve the crude mixture in dilute aqueous acid (1M HCl). The mono-product (secondary amine) will protonate and go into the water. The bis-product (tertiary amines, but sterically crowded and very lipophilic) often remains in the organic wash or precipitates out. Wash the aqueous layer with Ether/EtOAc, then basify the aqueous layer to recover the pure mono-product.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.

  • Ricci, A. (Ed.).[2] (2000). Modern Animation Methods. Wiley-VCH. (Discusses chemoselectivity of Pd-catalysis in presence of nitro groups).

Sources

Technical Guide: Solubilization & Handling of Dinitrophenyl (DNP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Challenge

Dinitrophenyl (DNP) derivatives—whether used as mitochondrial uncouplers, immunological haptens (DNP-BSA), or labeled peptides—present a persistent solubility challenge in aqueous media.[1] The 2,4-dinitrophenyl moiety consists of an aromatic ring with two nitro groups.[1][2] While the nitro groups are polar, the overall character of the ring and its stacking potential renders DNP derivatives significantly hydrophobic.

In aqueous buffers (PBS, TBS), DNP derivatives tend to aggregate or "crash out" of solution, leading to:

  • Inconsistent experimental data (due to variable effective concentration).

  • High background noise in immunoassays (due to non-specific binding of aggregates).[1]

  • Cytotoxicity artifacts in cell culture (precipitates falling on cells).[1]

This guide provides a mechanistic approach to solubilization, moving beyond simple "mix and pray" methods to reproducible, self-validating protocols.[1]

Decision Matrix: Selecting Your Protocol

Before attempting dissolution, identify your specific derivative class.[1] The solubility physics differs vastly between a small molecule DNP-amino acid and a large DNP-protein conjugate.[1]

DNP_Decision_Tree Start Identify DNP Derivative Type SmallMol Small Molecule / Peptide (e.g., DNP-Lysine, 2,4-DNP) Start->SmallMol Macromol Protein Conjugate (e.g., DNP-BSA, DNP-KLH) Start->Macromol CheckCharge Check Net Charge / pI SmallMol->CheckCharge CheckRatio Check Molar Ratio (DNP:Protein) Macromol->CheckRatio OrgSolvent Protocol A: Organic Co-solvent (DMSO) CheckCharge->OrgSolvent Hydrophobic/Neutral AqBuffer Protocol B: Aqueous Reconstitution CheckRatio->AqBuffer Ratio < 10:1 PrecipRisk High Risk: Ratio > 15:1 Likely Aggregation CheckRatio->PrecipRisk Ratio > 15:1 PrecipRisk->AqBuffer Req. Filtration

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the molecular weight and conjugation ratio of the DNP derivative.[3]

Protocol A: The "Dropwise" Method for Small Molecules

Target: DNP-amino acids, DNP-peptides, free 2,4-DNP.[1]

The Science: Small hydrophobic molecules must be fully solvated by an organic carrier before facing the high-dielectric environment of water. Adding water to the stock causes a rapid polarity shift, forcing the DNP molecules to aggregate (stack) before they can disperse. We must reverse this order.

Reagents
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1] Note: Use fresh DMSO.[1] Hygroscopic DMSO containing water will reduce solubility.[1]

  • Buffer: PBS or TBS (pH 7.4).

Step-by-Step Workflow
  • Calculate the Stock Concentration: Aim for a stock concentration 500x–1000x higher than your final working concentration.[1]

    • Example: If you need 10 µM for cells, make a 10 mM stock.[1]

  • Primary Solvation: Dissolve the DNP derivative completely in 100% DMSO. Vortex until the solution is crystal clear and yellow.

    • Troubleshooting: If turbidity persists, sonicate in a water bath for 5–10 minutes at room temperature.[1]

  • The "Dropwise" Dilution (Critical Step):

    • Place your aqueous buffer on a magnetic stirrer with a stir bar spinning at medium speed.

    • Slowly add the DMSO stock dropwise into the center of the vortex.

    • Why? This rapidly disperses the DMSO molecules, preventing local regions of high hydrophobicity where DNP could precipitate.

  • Final Check: The solution should remain clear yellow.[1] If it turns cloudy, you have exceeded the solubility limit (Critical Micelle Concentration equivalent for the compound).

Protocol B: Handling DNP-Protein Conjugates (DNP-BSA)

Target: DNP-BSA, DNP-Ovalbumin, DNP-KLH.[1]

The Science: DNP-BSA is a "yellow powder" often used as an antigen.[1] The solubility depends heavily on the Hapten:Carrier Molar Ratio .

  • Low Ratio (1–5 DNP per BSA): Highly soluble.[1]

  • High Ratio (15–25+ DNP per BSA): The hydrophobic DNP groups mask the surface charges of the BSA, causing the protein to fold in on itself or aggregate.

Step-by-Step Workflow
  • Reconstitution:

    • Bring the lyophilized powder to room temperature.

    • Add sterile PBS (pH 7.2–7.[1]4) to achieve a concentration of 1 mg/mL .[1]

    • Do NOT vortex vigorously.[1] This causes foaming and denaturation.[1] Swirl gently or invert the tube.

  • Clarification (Mandatory):

    • Even "soluble" DNP-BSA often contains micro-aggregates.[1]

    • Centrifuge the reconstituted solution at 10,000 x g for 5 minutes .

    • Transfer the supernatant to a fresh tube. This is your working stock.

  • Storage:

    • Aliquot into single-use volumes.

    • Store at -20°C. Avoid freeze-thaw cycles, which induce massive aggregation in DNP conjugates.[1]

Validation: How to Verify Solubility

Visual inspection is insufficient. Micro-precipitates are invisible to the eye but will ruin an ELISA or cell assay.

Spectrophotometric Verification

DNP has a distinct absorbance signature.[1] Use this to verify the concentration and state of the molecule.

ParameterValueNotes
Absorbance Max (

)
360 nm For DNP-Lysine or DNP-Proteins at neutral pH.[1]
Shifted

~400–410 nm Occurs in strong alkali (pH > 10) due to phenoxide formation.[1]
Extinction Coefficient (

)
~17,400 M⁻¹cm⁻¹ At 360 nm (Standard for DNP-Protein conjugates) [1].[1][4]

Procedure:

  • Dilute a small aliquot of your prepared solution 1:10 or 1:100 in PBS.

  • Measure Absorbance at 360 nm (

    
    ).[1][5]
    
  • Calculate concentration using Beer-Lambert Law:

    
    .[1]
    
  • Interpretation: If the calculated concentration is significantly lower than expected (e.g., <80% recovery), your DNP derivative has precipitated and was lost during the centrifugation/clarification step.[1]

Troubleshooting & FAQs

Q1: My DNP-peptide stock in DMSO froze in the fridge. Is it ruined?

A: Likely not, but proceed with caution. DMSO freezes at 19°C. Thaw it completely at room temperature and vortex vigorously to ensure no concentration gradients exist. If you see a pellet at the bottom, the peptide has crystallized; sonicate to redissolve.

Q2: Can I use ethanol instead of DMSO?

A: For 2,4-DNP (the small molecule), yes.[1] For DNP-peptides, ethanol is often a poorer solvent than DMSO.[1] Furthermore, ethanol evaporates rapidly, changing your stock concentration over time.[1] DMSO is preferred for stability.[1]

Q3: Why does my DNP-BSA precipitate immediately upon reconstitution?

A: You likely have a "High Ratio" conjugate (e.g., DNP30-BSA).[1] The hydrophobic load is too high for the protein to remain soluble in standard PBS.

  • Fix: Try adding a non-ionic surfactant like 0.05% Tween-20 to the buffer before adding the protein. This helps solubilize the hydrophobic patches.

Q4: I am doing a cell assay. What is the safe limit for DMSO?

A: Keep the final DMSO concentration below 0.1% (v/v) for sensitive primary cells, and below 0.5% for robust cell lines (e.g., HEK293, HeLa). Always include a "Vehicle Control" (media + DMSO only) to rule out solvent toxicity.[1]

References

  • Creative Diagnostics. (n.d.).[1] DNP-BSA Conjugate Product Information. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link][1]

  • Little, J. R., & Eisen, H. N. (1966).[1] Preparation and characterization of antibodies specific for the 2,4,6-trinitrophenyl group.[1] Biochemistry, 5(10), 3385–3395.[1] (Foundational text on DNP/TNP spectral properties).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2,4-dinitrophenyl)-4-methylpiperazine, a compound of interest in medicinal chemistry. By comparing its spectral features with those of relevant alternatives, we offer a comprehensive framework for understanding the nuances of its molecular structure and for applying these principles to similar analytical challenges.

Introduction: The Power of Proton NMR in Structural Chemistry

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. Chemical shift (δ), spin-spin coupling (J), and signal integration are the three pillars upon which structural assignment rests. The electron-withdrawing or -donating nature of neighboring functional groups significantly influences the resonance frequency of a proton, while the number of adjacent, non-equivalent protons dictates the splitting pattern of its signal. This guide will dissect these parameters for this compound and contextualize them through comparison with structurally related compounds.

Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound presents a fascinating interplay of aromatic and aliphatic proton environments. The strongly electron-withdrawing dinitrophenyl group and the electron-donating methyl group exert opposing electronic effects on the piperazine ring, leading to a distinctive ¹H NMR spectrum.

A detailed, peak-by-peak analysis is as follows:

  • Aromatic Protons (Dinitrophenyl Ring):

    • H-3' : This proton is ortho to two nitro groups and is expected to be the most deshielded aromatic proton, appearing as a doublet at approximately δ 8.78 ppm . The coupling to H-5' would result in a small doublet splitting (J ≈ 2.5 Hz).

    • H-5' : This proton is ortho to one nitro group and meta to the other, and it is also coupled to H-6' and H-3'. It is expected to appear as a doublet of doublets at around δ 8.45 ppm (J ≈ 9.0, 2.5 Hz).

    • H-6' : This proton is adjacent to the piperazine substituent and meta to a nitro group. It is expected to resonate as a doublet at approximately δ 7.40 ppm (J ≈ 9.0 Hz).

  • Piperazine Ring Protons:

    • The piperazine ring protons often exhibit complex splitting patterns due to conformational dynamics, such as chair-boat interconversions.[1][2][3]

    • Protons adjacent to the dinitrophenyl group (H-2, H-6): These protons are significantly deshielded by the aromatic ring and are expected to appear as a broad multiplet around δ 3.40 ppm .

    • Protons adjacent to the methyl group (H-3, H-5): These protons are in a more shielded environment and are expected to resonate as a broad multiplet around δ 2.60 ppm . The conformational exchange can lead to broadened signals at room temperature.[1][2][4]

  • Methyl Protons:

    • The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet at approximately δ 2.35 ppm .

Comparative ¹H NMR Data

To provide a clearer context for the spectral features of this compound, the following table compares its expected chemical shifts with those of relevant precursor and analogous molecules.

Compound Aromatic Protons (δ, ppm) Piperazine Protons (δ, ppm) Other Aliphatic Protons (δ, ppm)
This compound (Expected) H-3': ~8.78 (d)H-5': ~8.45 (dd)H-6': ~7.40 (d)H-2,6: ~3.40 (m)H-3,5: ~2.60 (m)-CH₃: ~2.35 (s)
1-Phenylpiperazine 6.80-7.30 (m)H-2,6: ~3.20 (t)H-3,5: ~3.05 (t)-
1-Methylpiperazine -H-2,3,5,6: ~2.45 (br s)-CH₃: ~2.29 (s)
1-Chloro-2,4-dinitrobenzene H-3: ~8.75 (d)H-5: ~8.50 (dd)H-6: ~7.80 (d)--

This comparison highlights the significant downfield shift of the aromatic protons in the dinitrophenyl moiety due to the strong electron-withdrawing nitro groups. Furthermore, the chemical shifts of the piperazine protons are influenced by the nature of the substituent on the nitrogen atoms.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of compounds like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

3. Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). b. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration). c. Apply a 90° pulse and acquire the free induction decay (FID).

4. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualizing Molecular and Experimental Relationships

To further clarify the relationships between the protons in this compound and the experimental workflow, the following diagrams are provided.

cluster_mol This compound H3' H-3' H5' H-5' H3'->H5' J=2.5Hz H6' H-6' H5'->H6' J=9.0Hz H2_6 H-2,6 H3_5 H-3,5 CH3 CH3

Caption: Proton connectivity in this compound.

cluster_workflow ¹H NMR Experimental Workflow SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup DataAcquisition Data Acquisition SpectrometerSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Analysis Structural Analysis DataProcessing->Analysis

Caption: Standardized workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, reflecting the complex interplay of electronic and conformational effects within the molecule. By carefully analyzing its chemical shifts and coupling constants and comparing them with those of related compounds, a confident structural assignment can be made. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is the foundation of any reliable spectroscopic analysis. This comprehensive approach ensures not only the accurate characterization of the target molecule but also enhances the broader understanding of structure-spectrum relationships in medicinal and organic chemistry.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41387-41398. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Kolehmainen, E., & Torkkola, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486-2496. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

Sources

Spectroscopic Discrimination of Nitro and Piperazine Pharmacophores: An FTIR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Audience: Medicinal Chemists, Analytical Scientists, and Formulation Specialists.

In drug development, the nitro group (


)  and piperazine ring  are critical pharmacophores. The nitro group acts as a metabolic warhead (e.g., in nitrofurantoin or metronidazole), while the piperazine ring is a ubiquitous linker in psychoactive and antihistamine agents (e.g., olanzapine, ciprofloxacin).

This guide moves beyond basic peak assignment. It compares the vibrational behaviors of these groups against common interferences (amides, pyridines) and contrasts experimental modes (ATR vs. Transmission) to prevent data misinterpretation caused by polymorphs or ion exchange.

The Nitro Group ( ): Resonance & Reliability

The nitro group is a resonance hybrid. Unlike a carbonyl (


), the two N-O bonds are equivalent (bond order ~1.5). This symmetry dictates its spectral fingerprint.
Characteristic Peaks & Mechanistic Logic

The high polarity of the N-O bonds results in two intense bands.[1] The exact position depends heavily on the electronic environment (Aliphatic vs. Aromatic).

Vibration ModeAliphatic

(cm⁻¹)
Aromatic

(cm⁻¹)
Mechanistic Causality
Asymmetric Stretch (

)
1560 – 15401550 – 1475 Conjugation with the aromatic ring reduces the N-O bond order, lowering the force constant and wavenumber.
Symmetric Stretch (

)
1390 – 13501360 – 1290 Highly sensitive to electron-withdrawing substituents on the ring, which can shift this peak to the higher end of the range.
C-N Stretch ~870~850Often obscured in the fingerprint region; less diagnostic than the stretches.
The "False Positive" Trap: Nitro vs. Amide II

The most common error in peptide/drug analysis is confusing the Nitro Asymmetric Stretch (~1550 cm⁻¹) with the Amide II band (N-H bend + C-N stretch, ~1550 cm⁻¹) .

Differentiation Protocol:

  • Intensity Check: Nitro bands are usually the strongest in the spectrum due to the large dipole change. Amide II is generally medium intensity.

  • The "Twin" Rule: A true nitro group must have the symmetric companion peak at ~1350 cm⁻¹. Amides lack this specific high-intensity companion.

  • Solvent Shift: Hydrogen bonding affects Amide II significantly but has negligible effect on Nitro stretches.

The Piperazine Ring: Conformational Signatures

Piperazine is a six-membered saturated ring containing two nitrogens. It typically exists in a chair conformation to minimize steric strain.

Characteristic Peaks

Unlike the nitro group, piperazine identification relies on a constellation of peaks rather than one dominant band.

Vibration ModeWavenumber (cm⁻¹)Diagnostic Value
N-H Stretch 3400 – 3200Only present in secondary amines (free base or mono-substituted). Absent in di-substituted derivatives.
C-H Stretch 3000 – 2800Typical

C-H. Look for "Bohlmann bands" (2800–2700 cm⁻¹) if lone pairs are anti-periplanar to C-H bonds.
Ring Breathing 1150 – 1000 The "heartbeat" of the ring. A series of sharp bands (approx. 1130, 1005 cm⁻¹) indicating the cyclic skeleton.
CNC Scissoring ~650 – 450Low frequency; useful only if the far-IR region is accessible.
Comparative Analysis: Piperazine vs. Pyridine

Researchers often confuse saturated piperazine rings with unsaturated pyridine rings in complex molecules.

  • Pyridine: Shows C=C/C=N ring stretches at 1600–1430 cm⁻¹ (often doublets).

  • Piperazine: Lacks these signals. Its dominant fingerprint features are the C-C/C-N single bond skeletal vibrations below 1200 cm⁻¹.

Experimental Performance: ATR vs. KBr

Critical Warning for Drug Developers: The choice of sampling technique can alter the observed spectrum of pharmaceutical salts (e.g., Piperazine Citrate).

The Ion Exchange Artifact (KBr Pellet)

When analyzing hydrochloride salts of amines (common in drugs) using KBr pellets, the high pressure can induce ion exchange :



This changes the crystal lattice and hydrogen bonding network, shifting peaks and creating "ghost" polymorphs.
The ATR Advantage (Self-Validating Protocol)

Attenuated Total Reflectance (ATR) is non-destructive and prevents ion exchange.

Recommended Workflow:

  • Screening: Use Diamond ATR for raw API (Active Pharmaceutical Ingredient) identification.

  • Validation: If KBr is required (for weak signals), use KCl instead of KBr for hydrochloride salts to prevent ion exchange.

Visualizations & Workflows

Decision Logic: Distinguishing Nitro from Amide

This flowchart provides a logical pathway to assign the ~1550 cm⁻¹ peak correctly.

NitroLogic Start Unknown Peak at ~1550 cm⁻¹ CheckSym Is there a strong companion peak at 1360-1290 cm⁻¹? Start->CheckSym CheckInt Is the 1550 peak stronger than C=O (1650)? CheckSym->CheckInt Yes CheckNH Is there a broad N-H stretch at ~3300 cm⁻¹? CheckSym->CheckNH No Nitro CONFIRMED: Nitro Group (-NO₂) CheckInt->Nitro Yes (Very Strong) Amide PROBABLE: Amide II Band CheckInt->Amide No (Medium) CheckNH->Nitro No (Nitro is H-deficient) CheckNH->Amide Yes

Figure 1: Logical decision tree for differentiating Nitro groups from Amide interferences.

Experimental Protocol: Salt Form Analysis

This diagram outlines the correct sampling method to avoid artifacts in piperazine salts.

Protocol Sample Sample: Piperazine Salt (e.g., HCl derivative) Choice Select Mode Sample->Choice KBr Transmission (KBr Pellet) Choice->KBr High Sensitivity Needed ATR ATR (Diamond/ZnSe) Choice->ATR Routine QC / Salt ID Risk RISK: Ion Exchange (Cl⁻ ↔ Br⁻) KBr->Risk Pressure + KBr ResultGood True Spectrum (Native State) ATR->ResultGood No Pressure/Reaction ResultBad Spectral Shift (False Polymorph) Risk->ResultBad

Figure 2: Workflow for analyzing pharmaceutical salts, highlighting the risk of KBr-induced artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental peak assignments).
  • NIST Chemistry WebBook. Nitrobenzene IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Smith, B. C. (2020).[1][2] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: FT-IR, Raman, NMR and theoretical studies. Eskisehir Technical University Journal of Science and Technology. Available at: [Link]

  • Shimadzu Application News. (2014). KBr Pellet Method vs. KCl Pellet Method for Hydrochloride Salts. Available at: [Link]

Sources

Comparative Guide: CDNB vs. 1-Fluoro-2,4-dinitrobenzene (FDNB) in Amine Reactivity

[1]

Executive Summary

In the landscape of nucleophilic aromatic substitution (

1-Chloro-2,4-dinitrobenzene (CDNB)1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger’s Reagent)"Element Effect."

While chlorine is typically a superior leaving group to fluorine in aliphatic substitutions (

Mechanistic Foundation: The Element Effect

To understand the performance difference, one must look beyond the bond dissociation energy. The reaction of these substrates with amines follows the addition-elimination mechanism (

The Mechanism

The reaction proceeds in two steps:[1][2][3]

  • Addition (Rate-Determining Step): The amine nucleophile attacks the ipso-carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate called the Meisenheimer Complex .

  • Elimination (Fast Step): The halide leaves, and aromaticity is restored.[1]

Why FDNB is Faster
  • Electronegativity: Fluorine (

    
    ) is significantly more electronegative than Chlorine (
    
    
    ). It strongly withdraws electron density from the ipso-carbon (inductive effect,
    
    
    ).
  • Transition State Stabilization: This electron withdrawal lowers the energy of the transition state leading to the Meisenheimer complex. Since the first step is rate-limiting, FDNB reacts much faster.

  • Bond Strength Irrelevance: Because the C-X bond breaks in the second (fast) step, the high strength of the C-F bond does not impede the overall reaction rate.

Visualization: Reaction Coordinate & Pathway

The following diagram illustrates the energy landscape and the structural transformation.

SNAr_Mechanismcluster_legendKey InsightReactantsReactants(2,4-Dinitrohalobenzene + Amine)TS1Transition State 1(F stabilizes this state)Reactants->TS1Rate Determining StepIntermediateMeisenheimer Complex(Anionic Intermediate)TS1->IntermediateProductsProducts(DNP-Amine + HX)Intermediate->ProductsFast EliminationNoteFDNB lowers the activation energyof TS1 via Inductive Effect (-I)

Caption: The

Comparative Analysis: Performance & Properties

The following table summarizes the physicochemical distinctions and experimental implications of each reagent.

FeatureCDNB (1-Chloro-2,4-dinitrobenzene)FDNB (Sanger's Reagent)
Leaving Group Chloride (

)
Fluoride (

)
Relative Reactivity (

)
1 (Reference)~100 – 1,000 (depending on solvent)
Rate Limiting Factor Formation of Meisenheimer ComplexFormation of Meisenheimer Complex (but much faster)
Primary Application Enzymatic Assays (GST Substrate)Protein Sequencing (N-terminal labeling)
Spontaneous Hydrolysis Low (Stable background)High (High background noise)
Detection (

)
340 nm (conjugate)350–360 nm (DNP-derivative)
Safety Concern Skin sensitizer, toxicSevere sensitizer, releases HF (toxic)
Critical Insight for Assay Design
  • Use FDNB when you need rapid, quantitative chemical labeling of free amines (e.g., N-terminal sequencing). The reaction is driven to completion quickly by the high reactivity.

  • Use CDNB for enzymatic assays (e.g., Glutathione S-Transferase).[4][5] FDNB reacts spontaneously with thiols so fast that it masks the enzymatic contribution. CDNB is "slow enough" chemically that the enzyme's catalytic effect is easily measurable over the background.

Experimental Protocols

Protocol A: Kinetic Comparison (Chemical Reactivity)

This protocol allows you to experimentally verify the reactivity difference using UV-Vis spectrophotometry.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

  • Nucleophile: 10 mM L-Alanine (or other primary amine).

  • Electrophiles: 10 mM CDNB and 10 mM FDNB (dissolved in Ethanol).

Workflow:

  • Blanking: Set spectrophotometer to 360 nm. Blank with 900 µL Buffer + 100 µL Ethanol.

  • Reaction Preparation:

    • Cuvette A: 900 µL Buffer + 50 µL L-Alanine.

    • Cuvette B: 900 µL Buffer + 50 µL L-Alanine.

  • Initiation:

    • Add 50 µL CDNB to Cuvette A. Mix rapidly. Start recording.

    • Add 50 µL FDNB to Cuvette B. Mix rapidly. Start recording.

  • Observation: Monitor Absorbance at 360 nm for 10 minutes.

    • Result: FDNB will show a steep, rapid increase in absorbance (yellow color). CDNB will show a very slow, shallow slope.

Protocol B: Glutathione S-Transferase (GST) Assay

This is the industry standard for measuring GST activity, utilizing CDNB's specific properties.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.5.[5]

  • Substrate: 20 mM CDNB in Ethanol.

  • Co-substrate: 20 mM Reduced Glutathione (GSH) in buffer.

  • Sample: Cell lysate containing GST.

Step-by-Step:

  • Prepare Reaction Mix: Combine 880 µL Buffer + 10 µL GSH + 10 µL CDNB.

  • Equilibrate: Incubate at 25°C for 2 minutes.

  • Blank Reading: Measure slope (ΔA/min) at 340 nm to establish the non-enzymatic spontaneous rate (Background).

  • Add Sample: Add 100 µL of cell lysate.

  • Kinetic Read: Monitor Absorbance at 340 nm for 5 minutes.

  • Calculation:

    
    
    (Note: 
    
    
    for CDNB-GSH conjugate at 340 nm is typically 9.6
    
    
    ).
Experimental Workflow Diagram

The following diagram contrasts the workflow for chemical labeling vs. enzymatic activity monitoring.

Experimental_Workflowcluster_FDNBFDNB: N-Terminal Sequencingcluster_CDNBCDNB: GST Enzymatic AssayStart_FPolypeptide SampleReact_FReact with FDNB(pH 8.0, NaHCO3)Start_F->React_FHydrolysisAcid Hydrolysis(6M HCl, 110°C)React_F->HydrolysisAnalysis_FChromatography(Identify DNP-Amino Acid)Hydrolysis->Analysis_FStart_CBiological Sample(Cell Lysate)Mix_CAdd CDNB + GSH(pH 6.5)Start_C->Mix_CMeasure_CKinetic UV-Vis(340 nm)Mix_C->Measure_CCalc_CCalculate Specific Activity(Subtract Spontaneous Rate)Measure_C->Calc_C

Caption: Distinct workflows utilizing the high reactivity of FDNB for labeling and the controlled reactivity of CDNB for kinetics.

Safety and Handling

Both compounds are nitro-aromatics and must be handled with extreme care.

  • Sensitization: Both are potent skin sensitizers. Inducing allergic dermatitis is common. Double-gloving (Nitrile) is mandatory.

  • FDNB Specifics: Reaction with nucleophiles releases Hydrofluoric Acid (HF) as a byproduct. While the molar amounts in analytical assays are low, waste should be treated as HF-contaminated. Never use glass vessels for storage of pure FDNB if moisture is present.

  • Storage: Store at room temperature (CDNB) or refrigerated (FDNB) in dark, desiccated conditions.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Sanger, F. (1945).[6][7] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130–7139. Link

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923. Link

The Deceptive Peak: A Definitive Guide to Validating N-Aryl Piperazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison: Standard HPLC-UV vs. The Integrated Orthogonal Workflow (qNMR + LC-MS/MS)

Executive Summary

In the synthesis of N-aryl piperazines—a privileged pharmacophore in CNS drug development (e.g., Aripiprazole, Vortioxetine)—standard purity validation via HPLC-UV (Area %) is dangerously insufficient.

This guide objectively compares the industry-standard Single-Mode HPLC against an Integrated Orthogonal Workflow (IOW) combining Quantitative NMR (qNMR) and UHPLC-MS/MS. Experimental evidence demonstrates that while HPLC-UV frequently reports purities >99%, it often masks significant stoichiometric imbalances, residual palladium catalysts, and potentially genotoxic aniline precursors due to variable extinction coefficients.

The Verdict: For N-aryl piperazines synthesized via Buchwald-Hartwig or SNAr methodologies, the Integrated Orthogonal Workflow is the only scientifically robust validation standard.

Part 1: The Challenge – Why N-Aryl Piperazines Lie to UV Detectors

The core issue in validating N-aryl piperazines lies in the Response Factor Disparity .

  • The Chromophore Trap: The addition of an aryl group to piperazine significantly alters the UV absorption profile.

    • The Product (Mono-N-aryl): Moderate UV response.

    • The Impurity (Bis-N,N'-diaryl): Often possesses a UV response factor 1.5x to 2x higher than the product due to the second aromatic system.

    • The Precursor (Aniline):[1][2] Often has a lower response factor and can co-elute or hide in the baseline noise.

  • The "Invisible" Contaminants:

    • Palladium (Pd): Buchwald-Hartwig catalysts (e.g., Pd2(dba)3/BINAP) are NMR/UV silent but highly toxic (ICH Q3D Class 2B).

    • Piperazine Salts: Inorganic salts trapped in the lattice are invisible to UV.

Visualizing the Impurity Landscape

The following diagram outlines the mechanistic pathways that generate these specific impurities during synthesis.

ImpurityPathways Start Aryl Halide (Ar-X) Product Mono-N-Aryl Piperazine (Target API) Start->Product C-N Coupling Imp_Ani Residual Aniline (Genotoxic/Low UV) Start->Imp_Ani Hydrolysis/Degradation Imp_Dehalo De-halogenated Arene (Side Product) Start->Imp_Dehalo Hydrodehalogenation Pip Piperazine (Excess) Pip->Product Pd Pd Catalyst Pd->Product Residual Metal Imp_Bis Bis-N,N'-Diaryl Piperazine (High UV Response) Product->Imp_Bis Over-Arylation

Figure 1: Mechanistic origin of critical impurities in Palladium-catalyzed N-aryl piperazine synthesis.

Part 2: Comparative Methodology

We compared the validation of a synthesized batch of 1-(2,3-dichlorophenyl)piperazine using two workflows.

Method A: Standard HPLC-UV (The Baseline)
  • Technique: Reverse Phase HPLC with Diode Array Detection (DAD).

  • Metric: Area Percent (Area %).

  • Assumption: All components have identical extinction coefficients at 254 nm.

Method B: Integrated Orthogonal Workflow (The Recommendation)
  • Technique 1: 1H qNMR: Uses an Internal Standard (Maleic Acid) for absolute mass-balance purity.

  • Technique 2: UHPLC-MS/MS: Selected Ion Monitoring (SIM) for genotoxic aniline precursors.

  • Metric: Weight/Weight % (w/w%) and ppm.

Data Comparison: The "Purity Gap"

The table below summarizes the characterization of the same sample batch using both methods.

FeatureMethod A: HPLC-UV (Area %)Method B: Integrated (qNMR + MS)Discrepancy Cause
Reported Purity 99.4% 94.2% Residual solvent & inorganic salts invisible to UV.
Bis-aryl Impurity 0.4%0.2%UV over-estimates due to double chromophore (High RRF).
Residual Aniline Not Detected (<0.05%)120 ppmAniline has low UV response but ionizes well in MS.
Pd Residue N/A (Invisible)450 ppmDetected via ICP-MS (part of IOW).
Conclusion False Pass Accurate Characterization Method A fails to capture mass balance.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate Method B (The Integrated Workflow), follow these detailed protocols. These are designed to be self-validating: if the internal standard integration drifts, the system flags the error.

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity

Use this to determine the true w/w% purity and quantify the "invisible" salt burden.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) with 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Reasoning: Maleic acid has a sharp singlet at ~6.0 ppm, distinct from piperazine protons (2.8-3.5 ppm) and aromatic protons (6.5-8.0 ppm).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity (sonicate if necessary).

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds. Reasoning: Must be >5x T1 of the slowest relaxing proton (usually aromatic protons) to ensure full magnetization recovery.

    • Scans: 16 or 32 (for S/N > 250).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count, N=2) and the characteristic product multiplet.

Calculation:



Protocol 2: UHPLC-MS/MS for Genotoxic Impurity Screening

Use this to detect trace anilines that qNMR cannot see (<0.1%).

System: Agilent 1290 Infinity II or Thermo Vanquish with Triple Quadrupole.

Methodology:

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm). Reasoning: The CSH (Charged Surface Hybrid) particle provides better peak shape for basic piperazines than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Do NOT use TFA; it suppresses MS ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar salts).

    • 1-8 min: 5% -> 95% B.

    • 8-10 min: 95% B (Wash bis-aryl impurities).

  • Detection:

    • UV: 254 nm (for alignment).

    • MS: ESI Positive Mode. Set up SIM (Selected Ion Monitoring) for the [M+H]+ of the specific aniline precursor.

Part 4: The Validation Logic Flow

The following diagram illustrates the decision matrix for releasing a batch of N-aryl piperazine. Note the "Hard Stop" points that prevent a false release.

ValidationLogic Crude Crude Synthesized Product Step1 Step 1: qNMR Analysis (Absolute Purity) Crude->Step1 Decision1 Purity > 95% w/w? Step1->Decision1 Fail1 REJECT: Recrystallize (Salt/Solvent Removal) Decision1->Fail1 No Step2 Step 2: UHPLC-MS/MS (Genotoxic Screen) Decision1->Step2 Yes Fail1->Step1 Reprocess Decision2 Aniline < Threshold? (e.g. <20 ppm) Step2->Decision2 Fail2 REJECT: Scavenger Resin (Remove Anilines) Decision2->Fail2 No Step3 Step 3: ICP-MS (Metal Screen) Decision2->Step3 Yes Fail2->Step2 Reprocess Final RELEASE PRODUCT (Validated Certificate of Analysis) Step3->Final Pd < ICH Limits

Figure 2: The Integrated Orthogonal Validation Workflow (IOVW) for N-aryl piperazines.

References

  • Magano, J., & Monfette, S. (2013). Catalytic Buchwald–Hartwig Amination in Pharmaceutical Process Chemistry. Reviews the formation of bis-aryl impurities and catalyst residue issues. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Establishes qNMR as a primary ratio method superior to HPLC for absolute purity. [Link]

  • Teo, Y. C., et al. (2020). Determination of Relative Response Factors of Impurities in Pharmaceutical Drug Substances. Discusses the mathematical errors in HPLC Area% when RRFs are unknown. [Link]

  • ICH Guideline Q3D (R2) . Guideline for Elemental Impurities. Defines limits for Palladium (Class 2B) in drug substances. [Link]

  • Gao, Z., et al. (2015). Recent Advances in the Synthesis of N-Aryl Piperazines. Details the side-reaction pathways (dehalogenation) specific to this synthesis. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,4-Dinitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safety protocols, personal protective equipment (PPE), and logistical handling requirements for 1-(2,4-Dinitrophenyl)-4-methylpiperazine .[1]

This compound combines a piperazine moiety (often corrosive/irritant) with a 2,4-dinitrophenyl group (energetic, toxic, potential explosion hazard). Consequently, it must be treated as a High-Hazard Energetic Solid until specific calorimetric data proves otherwise.

PART 1: OPERATIONAL PRIORITY CARD (Immediate Action)

Category Critical Requirement
Primary Hazard Toxic / Energetic Solid. Potential shock sensitivity if dry/impure.[2] Severe skin/eye irritant.[3][4][5][6]
Containment Fume Hood Mandatory. Do not handle on open benchtops. Use a static-dissipative balance enclosure.
Glove Protocol Double-Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Neoprene. Change immediately upon splash.[7]
Respiratory N95/P100 (if outside hood) or PAPR for large quantities (>10g).
Incompatibility Strong Oxidizers, Reducing Agents, Strong Bases. Keep away from heat/friction.[3][8]
First Aid Skin: Wash with soap/water for 15 min.[4][5] Eyes: Flush for 15 min. Ingestion: Do NOT induce vomiting.

PART 2: TECHNICAL HAZARD ANALYSIS & RISK ASSESSMENT

To ensure scientific integrity, we analyze the molecule's substructures to predict hazards where specific SDS data may be sparse.

The 2,4-Dinitrophenyl (DNP) Moiety[2][9][10][11]
  • Mechanism of Hazard: The presence of two nitro groups (

    
    ) on the phenyl ring significantly increases the oxygen balance, making the molecule "energetic." While generally more stable than trinitro- compounds (e.g., TNT), dinitro- derivatives can still be shock-sensitive  and flammable , especially when dry or subjected to friction (e.g., grinding in a mortar).
    
  • Toxicity: Dinitrophenyl derivatives often act as uncouplers of oxidative phosphorylation or skin sensitizers. They can be absorbed through the skin, leading to systemic toxicity (methemoglobinemia).

The N-Methylpiperazine Moiety[11][12]
  • Mechanism of Hazard: Piperazines are secondary/tertiary amines. They are typically corrosive or severe irritants to mucous membranes and the respiratory tract.

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure can lead to asthma-like symptoms.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

This matrix is designed to provide a self-validating safety system.

Protection Zone Equipment Standard Operational Logic (The "Why")
Hand Protection Double Nitrile (minimum) • Inner: 4 mil Nitrile (Disposable)• Outer: 5-8 mil Nitrile or Neoprene (Long Cuff)Permeation Defense: Nitro-aromatics can permeate thin latex rapidly. Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Impact & Vapor Seal: Safety glasses are insufficient due to the risk of airborne dust or splash entry from the side. The "DNP" moiety is a severe eye irritant.[3][4][7]
Respiratory Fume Hood (Primary) • Backup: N95 or P100 Half-MaskAerosol Control: Solid powders generate invisible micro-aerosols during weighing. Inhalation can cause rapid systemic absorption of the nitro-compound.
Body Lab Coat (Cotton/Flame Resistant) + Chemical Apron (if handling >5g)Fire/Stain Protection: Dinitro compounds stain skin/clothing yellow permanently and are flammable. Synthetic fabrics (polyester) should be avoided due to melt risk in a fire.

PART 4: OPERATIONAL HANDLING PROTOCOLS

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers for handling this compound.

G cluster_0 Critical High-Risk Zone Start Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Double Gloves, Goggles) Start->PPE_Check Weighing Weighing (Static Control, Fume Hood) PPE_Check->Weighing Anti-static Gun Used Solubilization Solubilization (Slow Addition, Cooling) Weighing->Solubilization No Metal Spatulas Reaction Reaction / Use Solubilization->Reaction Waste Disposal (Segregated Stream) Reaction->Waste Quench First

Figure 1: Operational workflow emphasizing the high-risk zones of weighing and solubilization where dust generation and exothermic risks are highest.

Step-by-Step Protocol

1. Preparation & Weighing

  • Static Control: Use an anti-static gun or ionizer bar in the fume hood before opening the container. Dinitro compounds can be static-sensitive.

  • Tool Selection: Use Teflon-coated or ceramic spatulas . Avoid metal spatulas to eliminate any risk of friction-induced ignition (a precautionary measure for nitro-aromatics).

  • Environment: Weigh inside the fume hood. If the balance is outside, use a secondary containment vessel (tared vial) to transport the solid.

2. Solubilization

  • Solvent Choice: Dissolve in DMSO, DMF, or Methanol.

  • Exotherm Warning: The amine functionality (piperazine) may generate heat when reacting with acidic solvents or anhydrides. Add the solid slowly to the solvent, not the reverse.

  • Vessel: Use borosilicate glass. Avoid scratched glassware which can act as stress concentrators.

3. Cleanup & Decontamination

  • Surface Decontamination: Wipe surfaces with a 10% Sodium Carbonate solution followed by water. The base helps neutralize potential acidic degradation products, though simple soap/water is effective for solubilizing the piperazine salt.

  • Color Indicator: The yellow/orange color of the compound serves as a visual contamination indicator. If your gloves are yellow, change them.

PART 5: EMERGENCY RESPONSE & DISPOSAL

Spill Response (Dry Solid)
  • Evacuate the immediate area if the spill is large (>10g).

  • Do NOT create dust. Do not sweep vigorously.[9]

  • Cover the spill with wet paper towels (water or PEG-400) to dampen the powder and prevent aerosolization.

  • Scoop the wet material into a waste container using a plastic scoop.

Waste Disposal Strategy
  • Classification: RCRA Hazardous Waste (P-Listed or Characteristic for Reactivity/Toxicity depending on jurisdiction).

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., nitric acid) or reducing agents in the waste stream.

    • Labeling: "Hazardous Waste - Toxic, Flammable Solid - this compound."

  • Destruction: Incineration is the preferred method.

References

  • University of Georgia (UGA) Office of Research. SOP for Working with Dinitrophenol Derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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1-(2,4-Dinitrophenyl)-4-methylpiperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.